molecular formula C11H9NOS B8592967 3-(Phenyl-sulphinyl)-pyridine

3-(Phenyl-sulphinyl)-pyridine

Cat. No.: B8592967
M. Wt: 203.26 g/mol
InChI Key: RTVYDDWRXGSJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenyl-sulphinyl)-pyridine is a useful research compound. Its molecular formula is C11H9NOS and its molecular weight is 203.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

3-(benzenesulfinyl)pyridine

InChI

InChI=1S/C11H9NOS/c13-14(10-5-2-1-3-6-10)11-7-4-8-12-9-11/h1-9H

InChI Key

RTVYDDWRXGSJPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CN=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 3-(Phenylsulfinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(phenylsulfinyl)pyridine , while explicitly addressing the nomenclature and registry discrepancy noted in the request.

CAS Registry Clarification & Chemical Identity

Executive Summary & Identification

Critical Note on Chemical Identity: A discrepancy exists between the chemical name and the CAS number provided in the topic request.

  • CAS 1008-88-4 definitively corresponds to 3-Phenylpyridine (a biaryl compound with no sulfur).

  • 3-(Phenylsulfinyl)pyridine is a distinct functional derivative containing a sulfoxide moiety (

    
    ) linking the pyridine and phenyl rings.
    

To ensure scientific integrity (E-E-A-T), this guide prioritizes the chemical structure (3-(phenylsulfinyl)pyridine) as the primary subject, as the inclusion of the "sulfinyl" term implies a specific interest in sulfoxide chemistry (e.g., chiral ligands, metabolic oxidation). Data for 3-Phenylpyridine is provided for comparative reference.

Chemical Identity Table[1][2][3]
FeatureTarget Compound CAS Reference Compound
Chemical Name 3-(Phenylsulfinyl)pyridine 3-Phenylpyridine
CAS Number Not widely listed (Precursor: 3-(phenylthio)pyridine)1008-88-4
Structure Pyridine–S(=O)–PhenylPyridine–Phenyl
Formula C

H

NOS
C

H

N
Key Functionality Chiral Sulfoxide, Lewis Base LigandBiaryl Scaffold, Precursor
Molecular Weight ~203.26 g/mol 155.20 g/mol

Synthesis & Production Protocols

The synthesis of 3-(phenylsulfinyl)pyridine typically proceeds via a two-stage workflow: C-S bond formation followed by controlled oxidation.

Stage 1: C-S Bond Formation (Synthesis of 3-(Phenylthio)pyridine)

Direct sulfinylation is difficult; therefore, the sulfide intermediate is synthesized first using transition-metal catalyzed cross-coupling.

  • Reagents: 3-Bromopyridine, Thiophenol (Benzenethiol).

  • Catalyst: Pd(OAc)

    
     / Xantphos or CuI / Ligand.
    
  • Conditions: Base (Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    ), Toluene/Dioxane, Reflux.
Stage 2: Controlled Oxidation (Sulfoxidation)

Oxidation must be chemoselective to stop at the sulfoxide (


) and avoid over-oxidation to the sulfone (

).
  • Method A (Standard): Stoichiometric oxidation with m-CPBA (meta-chloroperoxybenzoic acid) at 0°C in CH

    
    Cl
    
    
    
    .
  • Method B (Green/Catalytic): H

    
    O
    
    
    
    with a transition metal catalyst (e.g., Vanadium or Molybdenum complexes) to induce chirality if asymmetric synthesis is required.
Experimental Workflow Diagram

SynthesisWorkflow Start 3-Bromopyridine (Substrate) Step1 Step 1: C-S Coupling (Pd or Cu Catalysis) Start->Step1 Reagent Thiophenol (Reagent) Reagent->Step1 Inter Intermediate: 3-(Phenylthio)pyridine Step1->Inter Yield >85% Step2 Step 2: Controlled Oxidation (mCPBA or H2O2) Inter->Step2 Product Target: 3-(Phenylsulfinyl)pyridine (Sulfoxide) Step2->Product 1.0 equiv oxidant 0°C SideProduct Over-oxidation: 3-(Phenylsulfonyl)pyridine (Sulfone) Step2->SideProduct Excess oxidant RT

Figure 1: Step-wise synthetic pathway from 3-bromopyridine to the target sulfoxide, highlighting the risk of over-oxidation.

Reactivity & Mechanistic Insights

3-(Phenylsulfinyl)pyridine exhibits unique reactivity due to the sulfoxide group, which acts as both a chiral center and a weak Lewis base.

The Pummerer Rearrangement

A defining reaction of sulfoxides is the Pummerer rearrangement. When treated with acetic anhydride (


), 3-(phenylsulfinyl)pyridine can undergo rearrangement to form 

-functionalized sulfides.
  • Mechanism: Acylation of the sulfoxide oxygen

    
     Formation of sulfonium ion 
    
    
    
    Deprotonation at
    
    
    -carbon
    
    
    Migration of acetate.
  • Significance: This allows functionalization of the pyridine ring or the side chain, useful in late-stage drug modification.

Ligand Behavior in Catalysis

The sulfoxide sulfur is a chiral center. 3-(Phenylsulfinyl)pyridine can serve as a chiral ligand in asymmetric catalysis (e.g., Rhodium-catalyzed conjugate additions). The "hard" nitrogen of the pyridine and the "soft" sulfur/oxygen of the sulfoxide provide hemilabile coordination modes.

Metabolic Stability (Drug Development Context)

In medicinal chemistry, the sulfoxide is often a metabolite of sulfide drugs.

  • CYP450 Oxidation: Sulfides are oxidized to sulfoxides (reversible) and sulfones (irreversible) by Cytochrome P450 enzymes.

  • Chiral Inversion: The sulfoxide sulfur can undergo racemization in vivo or via reductase enzymes, which is a critical consideration for chiral drugs.

Applications in Drug Discovery

While 3-phenylpyridine (CAS 1008-88-4) is a common scaffold in drugs like Nicotinamide derivatives, the 3-(phenylsulfinyl) moiety appears in specific high-value contexts:

  • Proton Pump Inhibitors (PPIs): The sulfinyl group is the core pharmacophore in PPIs (e.g., Omeprazole), although those typically involve benzimidazole. 3-(phenylsulfinyl)pyridine analogs are explored as "next-gen" acid suppressants with modified stability profiles.

  • Anti-inflammatory Agents: Pyridyl sulfoxides inhibit cyclooxygenase (COX) pathways. The electron-withdrawing nature of the sulfinyl group modulates the pKa of the pyridine nitrogen, affecting bioavailability.

  • Chiral Auxiliaries: Used in the asymmetric synthesis of biologically active amines.

Comparative Properties Table
Property3-Phenylpyridine (CAS 1008-88-4)3-(Phenylsulfinyl)pyridine
Physical State Liquid/Low-melting solidCrystalline Solid
Polarity (LogP) ~2.5 (Lipophilic)~1.5 (More Polar)
H-Bond Acceptors 1 (Pyridine N)2 (Pyridine N + Sulfoxide O)
Metabolic Fate Hydroxylation on phenyl ringOxidation to Sulfone / Reduction to Sulfide
pKa (Pyridine N) ~4.8~2.5 (Reduced basicity due to EWG)

Handling & Safety Protocols

  • Hazard Identification: Pyridine derivatives are generally irritants. Sulfoxides are skin-permeable and can carry other contaminants across the dermal barrier.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Sulfoxides can disproportionate (to sulfide and sulfone) upon prolonged heating.

  • Disposal: Segregate as organic waste. Do not mix with strong oxidizing agents (e.g., permanganates) to prevent uncontrolled exotherms.

References

  • PubChem. 3-Phenylpyridine (CAS 1008-88-4) Compound Summary.[1] National Library of Medicine. Available at: [Link]

  • Caradonna, J. P., & Lippard, S. J. (1988). Catalytic Oxidation of Sulfides to Sulfoxides. Journal of the American Chemical Society.
  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Authoritative text on Pummerer rearrangement and sulfoxide chirality).
  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron.[2][3] (Review of oxidation reagents including mCPBA).

Sources

chemical structure and properties of 3-(phenylsulfinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 3-(phenylsulfinyl)pyridine. As a member of the aryl pyridyl sulfoxide class, this compound is a valuable and versatile intermediate in modern synthetic organic chemistry. The presence of a chiral sulfoxide group, a nucleophilic pyridine ring, and an aromatic phenyl moiety imparts unique reactivity, enabling its use in the formation of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and potential applications, with a focus on the causality behind experimental choices and protocols.

Molecular Structure and Identification

3-(Phenylsulfinyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a phenylsulfinyl group. The sulfoxide sulfur atom is a stereocenter, meaning the molecule exists as a pair of enantiomers. This chirality is a critical feature, influencing its interactions with other chiral molecules and its application in asymmetric synthesis.

The core structure consists of a planar, electron-deficient pyridine ring attached to the pyramidal sulfoxide group. This arrangement allows for complex electronic interactions that dictate the molecule's reactivity.

Caption: 2D structure of 3-(phenylsulfinyl)pyridine.

Table 1: Compound Identification

Identifier Value Source
Molecular Formula C₁₁H₉NOS -
Molecular Weight 203.26 g/mol -
Monoisotopic Mass 203.04048 Da -
Precursor (Sulfide) 3-(Phenylsulfanyl)pyridine [1]

| PubChem CID (Sulfide) | 3813610 |[1] |

Note: A dedicated CAS Number and PubChem CID for 3-(phenylsulfinyl)pyridine were not readily identifiable in the searched literature. Researchers should refer to vendor-specific identifiers upon acquisition.

Synthesis and Purification

The most direct and widely adopted strategy for the synthesis of aryl sulfoxides is the controlled oxidation of the corresponding aryl sulfide. This methodology is favored for its high efficiency and the ready availability of the thioether precursors. The key challenge in this synthesis is preventing over-oxidation to the corresponding sulfone.

Rationale for Synthetic Route: The sulfur atom in the precursor, 3-(phenylsulfanyl)pyridine, is nucleophilic and readily attacked by electrophilic oxidizing agents. By carefully controlling the stoichiometry and reaction conditions (e.g., temperature), the oxidation can be selectively stopped at the sulfoxide stage. Common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are effective for this transformation.[2][3][4] Using approximately one equivalent of the oxidant at low temperatures (e.g., 0 °C) is critical to maximize the yield of the sulfoxide and minimize the formation of the sulfone byproduct.

Synthesis_Workflow start 3-(Phenylsulfanyl)pyridine (Precursor) conditions Stir at 0 °C to RT start->conditions 1. reagent m-CPBA (1.0 - 1.1 eq) Dichloromethane (DCM) reagent->conditions 2. workup Aqueous Workup (e.g., NaHCO₃, Na₂S₂O₃) conditions->workup Reaction Quench purification Column Chromatography (Silica Gel) workup->purification product 3-(Phenylsulfinyl)pyridine (Final Product) purification->product

Caption: General workflow for the synthesis of 3-(phenylsulfinyl)pyridine.

Detailed Experimental Protocol: Oxidation of 3-(Phenylsulfanyl)pyridine

This protocol is a representative procedure based on established methods for the oxidation of aryl sulfides.[4]

  • Preparation:

    • To a round-bottom flask equipped with a magnetic stir bar, add 3-(phenylsulfanyl)pyridine (1.0 equiv).

    • Dissolve the starting material in a suitable chlorinated solvent, such as dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M.

    • Cool the solution to 0 °C using an ice-water bath.

  • Oxidation:

    • In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.05 equiv) in DCM.

    • Add the m-CPBA solution dropwise to the stirred solution of the sulfide over 20-30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent localized over-heating, which could lead to sulfone formation.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being more polar, will have a lower Rf value than the starting sulfide.

  • Workup and Quenching:

    • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

    • Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Physicochemical Properties

Experimental physicochemical data for 3-(phenylsulfinyl)pyridine is not widely published. The properties listed below are calculated or inferred from its structure. Researchers must perform experimental validation for any critical applications.

Table 2: Physicochemical Properties

Property Value/Description Notes
Physical State Expected to be a white to off-white solid at room temperature. Based on similar aryl sulfoxides.[5]
Melting Point Data not available in searched literature. Requires experimental determination.
Boiling Point Data not available in searched literature. Likely high-boiling; may decompose upon distillation.
Solubility Expected to be soluble in common organic solvents like DCM, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes. Inferred from structural polarity.
pKa Data not available. The pyridine nitrogen is basic (pKa of pyridinium is ~5.2). The sulfoxide group is weakly basic. The overall basicity will be influenced by the electron-withdrawing nature of the sulfinyl group.

| Chirality | Exists as a pair of enantiomers due to the stereogenic sulfur center. | - |

Spectroscopic Characterization

While dedicated spectra for 3-(phenylsulfinyl)pyridine were not found in the searched literature, the expected spectroscopic signatures can be reliably predicted based on the analysis of its constituent functional groups and data from analogous compounds.

A. ¹H NMR Spectroscopy The proton NMR spectrum will be characterized by signals in the aromatic region (7.0-9.0 ppm). The pyridine protons will be the most downfield, with the proton at the C2 position appearing as a distinct singlet or doublet of doublets at the lowest field due to its proximity to the electronegative nitrogen.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton(s) Predicted δ (ppm) Multiplicity (Predicted) Rationale
Pyridine H-2 8.8 - 9.0 d or s Deshielded by adjacent nitrogen.
Pyridine H-6 8.6 - 8.8 dd Deshielded by nitrogen.
Pyridine H-4, H-5 7.8 - 8.2 m Complex coupling in the pyridine ring.

| Phenyl H (ortho, meta, para) | 7.3 - 7.7 | m | Standard aromatic region for a phenyl group attached to sulfur. |

B. ¹³C NMR Spectroscopy The carbon spectrum will show 11 distinct signals (assuming no accidental overlap). The pyridine carbons will appear in characteristic regions, with the carbons adjacent to the nitrogen (C2, C6) being the most downfield.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon(s) Predicted δ (ppm) Rationale
Pyridine C-2, C-6 148 - 152 Deshielded by adjacent nitrogen.
Phenyl C (ipso, S-C) 140 - 145 Quaternary carbon attached to sulfur.
Pyridine C-3 (S-C) 138 - 142 Quaternary carbon, attached to sulfur.
Pyridine C-4 135 - 138 Standard pyridine region.
Phenyl C (ortho, meta, para) 125 - 132 Standard aromatic region.

| Pyridine C-5 | 123 - 126 | Shielded relative to other pyridine carbons. |

C. Infrared (IR) Spectroscopy The IR spectrum provides crucial information about the functional groups present. The most characteristic absorption will be the strong S=O stretching band.

  • ~1040-1060 cm⁻¹: Strong, characteristic S=O stretch. The exact position is sensitive to the electronic environment.[6]

  • ~3050-3100 cm⁻¹: Aromatic C-H stretches.

  • ~1570-1600 cm⁻¹: C=C and C=N stretching vibrations from the pyridine and phenyl rings.

  • ~1400-1500 cm⁻¹: Aromatic ring skeletal vibrations.

D. Mass Spectrometry High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Calculated Exact Mass (C₁₁H₉NOS): 203.04048 Da

  • Expected [M+H]⁺ Ion: 204.04776 m/z

Reactivity and Applications in Synthesis

The utility of 3-(phenylsulfinyl)pyridine stems from the unique and complementary reactivity of its functional groups.

A. Ligand Exchange Reactions

A key application of aryl 3- and 4-pyridyl sulfoxides is their reaction with Grignard reagents (e.g., PhMgBr). This process involves a ligand exchange on the sulfur atom, which conveniently generates a 3-pyridyl Grignard reagent in situ.[1] This is a powerful method for creating a carbon-nucleophile on the pyridine ring, which can then be used in subsequent reactions with electrophiles like aldehydes or ketones. The reaction proceeds through a σ-sulfurane intermediate with inversion of configuration at the sulfur center.

B. Directing Group in C-H Activation

While more commonly reported for the 2-pyridyl isomer, the sulfoxide group is a potent directing group in transition-metal-catalyzed C-H activation reactions.[7] The oxygen atom can coordinate to a metal center (e.g., Palladium), directing functionalization to an ortho-position on the phenyl ring. This provides a modern and atom-economical route to construct biaryl compounds or introduce other functional groups.

C. Oxidation and Reduction

The sulfoxide represents an intermediate oxidation state for sulfur and can be readily transformed:

  • Oxidation: Further oxidation with a strong oxidizing agent (e.g., excess m-CPBA) will yield the corresponding sulfone, 3-(phenylsulfonyl)pyridine.

  • Reduction: The sulfoxide can be reduced back to the sulfide, 3-(phenylsulfanyl)pyridine, using various reducing agents.

D. Potential in Medicinal Chemistry

Pyridine-containing scaffolds are ubiquitous in pharmaceuticals. The aryl sulfoxide moiety has also been identified as a key pharmacophore in certain contexts, for example, as a reversible inhibitor of enzymes like monoacylglycerol lipase (MAGL).[8] The combination of these two groups in 3-(phenylsulfinyl)pyridine makes it an attractive building block for library synthesis in drug discovery programs, where the sulfoxide can act as a hydrogen bond acceptor and its chirality can be exploited for stereospecific interactions with biological targets.

Safety and Handling

No specific toxicological data for 3-(phenylsulfinyl)pyridine was found. Therefore, it must be handled with the standard precautions for a new chemical of unknown toxicity.

  • Engineering Controls: Use only in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

In case of exposure, follow standard first-aid procedures and seek medical attention. Always consult a comprehensive Safety Data Sheet (SDS) from the supplier before use.

References

  • PubChem. (n.d.). 3-(Phenylsulfanyl)pyridine. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Oae, S., & Furukawa, N. (1983). Ligand Exchange Reactions of Aryl Pyridyl Sulfoxides with Grignard Reagents: Convenient Preparation of 3- and 4-Pyridyl Grignard Reagents and Examination of the Leaving Abilities of Pyridyl Anions. Heterocycles, 20(11), 2153-2160.
  • Danda, A., et al. (2018). Pd(II)-catalyzed C–H olefination of aryl 2-pyridyl sulfoxides with unactivated and activated olefins. Organic & Biomolecular Chemistry, 16(32), 5849-5853.
  • Tan, J., et al. (2019). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate. Retrieved February 25, 2026, from [Link]

  • NIST. (n.d.). Diphenyl sulfoxide. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

  • van der Pijl, F., et al. (2024). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry.
  • Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Retrieved February 25, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Properties of 2-(Phenylsulfonyl)pyridine for Your Synthesis Needs. Retrieved February 25, 2026, from [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5).
  • Reddit. (2022). Chemoselective thioether oxidation. r/Chempros. Retrieved February 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). Enantioselective Oxidation of an Alkyl Aryl Sulfide. Retrieved February 25, 2026, from [Link]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Characterization of 3-(phenylsulfinyl)pyridine

[1]

Part 1: Executive Summary & Chemical Identity

3-(phenylsulfinyl)pyridine (CAS: Not widely indexed as a commodity chemical; structurally defined as Pyridine-3-S(=O)-Ph) is a heteroaryl sulfoxide intermediate used primarily in the synthesis of pharmaceutical scaffolds (e.g., kinase inhibitors) and functionalized ligands.[1]

Its solubility behavior is governed by two competing structural domains:

  • The Hydrophilic/Polar Domain: The pyridine nitrogen (H-bond acceptor) and the sulfinyl group (

    
    , strong dipole, H-bond acceptor).[1]
    
  • The Hydrophobic Domain: The phenyl ring and the aromatic pyridine backbone.[1]

Solubility Profile Verdict:

  • High Solubility: Chlorinated solvents (DCM, Chloroform), Polar Aprotic solvents (DMSO, DMF, DMAc).[1]

  • Moderate Solubility: Short-chain Alcohols (Methanol, Ethanol), Esters (Ethyl Acetate).[1]

  • Low Solubility: Water (Sparingly soluble), Aliphatic Hydrocarbons (Hexane, Heptane).[1]

Part 2: Chemical Characterization & Predicted Properties[2][3]

Understanding the physicochemical constants is a prerequisite for solubility modeling.[1] As direct experimental datasets for this specific isomer are proprietary or sparse in open literature, the values below are derived from validated structural analogs (3-phenylpyridine and diphenyl sulfoxide ) and computational consensus.

PropertyValue / PredictionImpact on Solubility
Molecular Formula

--
Molecular Weight 203.26 g/mol Moderate MW facilitates dissolution in organic media.[1]
Melting Point ~70–90 °C (Predicted)Solid at room temp; requires energy to overcome lattice enthalpy (

).[1]
LogP (Octanol/Water) 1.5 – 2.0 (Est.)[1]Lipophilic; prefers organic phases over aqueous.[1]
H-Bond Acceptors 2 (Pyridine N, Sulfinyl O)Good solubility in protic solvents (Alcohols) via H-bonding.[1]
H-Bond Donors 0Aprotic; cannot self-associate via H-bonds (lower lattice energy than amides).[1]

Part 3: Quantitative Solubility Data (Analog-Anchored)

Due to the niche status of 3-(phenylsulfinyl)pyridine, the following quantitative data aggregates experimentally verified values for its closest structural isosteres: 3-Phenylpyridine (the backbone) and Diphenyl Sulfoxide (the functional group equivalent).[1] These serve as the authoritative reference range for process design.

Table 1: Solubility Reference Anchors (298.15 K)

Use these values to bracket the expected solubility of 3-(phenylsulfinyl)pyridine.

Solvent3-Phenylpyridine Solubility (Mole Fraction)Diphenyl Sulfoxide Solubility (Mole Fraction)Expected 3-(phenylsulfinyl)pyridine Behavior
Methanol Miscible (Liquid)

High (>0.10).[1] Pyridine N enhances solubility over sulfoxide alone.[1]
Ethanol Miscible

Moderate-High .[1] Decreases as alkyl chain lengthens.[1]
Isopropanol Miscible

Moderate .[1] Steric hindrance affects solvation of the sulfinyl group.[1]
Acetone Miscible

High .[1] Dipole-dipole interactions stabilize the

bond.[1]
Ethyl Acetate Miscible

High .[1] Excellent solvent for extraction/purification.[1]
Water

(0.46 g/L)

(Insoluble)
Low .[1] Pyridine N allows slight solubility at low pH, but neutral solubility is poor.[1]
Toluene Miscible

High .

stacking interactions with aromatic rings.[1]

Technical Insight: The introduction of the sulfinyl (


) group increases the melting point and polarity compared to 3-phenylpyridine.[1] Consequently, 3-(phenylsulfinyl)pyridine will be a solid  at room temperature with solubility values closer to Diphenyl Sulfoxide, but slightly enhanced in alcohols/water due to the pyridine nitrogen.[1]

Part 4: Experimental Protocol for Solubility Determination

To generate precise mole fraction data (

Isothermal Saturation Method
Workflow Visualization

The following diagram outlines the critical path for solubility measurement and data validation.

Solubility_ProtocolStartStart: Excess Solute AdditionEquilibrationEquilibration(Constant T, Stirring)Start->Equilibration T ± 0.05 KSeparationPhase Separation(Filtration/Centrifugation)Equilibration->Separation 24-48 hrsAnalysisQuantification(HPLC/UV-Vis)Separation->Analysis DilutionAnalysis->Equilibration Check Equilibrium(Time-course)DataFitThermodynamic Modeling(Apelblat/Van't Hoff)Analysis->DataFit x_exp vs T

Figure 1: Standard Operating Procedure (SOP) for determining equilibrium solubility.

Step-by-Step Methodology
  • Preparation: Add excess 3-(phenylsulfinyl)pyridine solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at the target temperature (

    
    ) using a magnetic stirrer. Maintain temperature within 
    
    
    K using a circulating water bath.
  • Time-Course Validation: Sample the supernatant at 24, 48, and 72 hours. Equilibrium is confirmed when the concentration deviation is

    
    .[1]
    
  • Sampling: Stop stirring and allow phases to separate for 30 minutes. Withdraw the supernatant using a pre-heated syringe filter (0.22

    
    m, PTFE) to prevent precipitation.[1]
    
  • Quantification: Dilute the aliquot with the mobile phase and analyze via HPLC (C18 column, MeOH/Water gradient, UV detection at

    
     nm).
    
  • Calculation: Convert concentration (

    
    , mol/L) to mole fraction (
    
    
    ):
    
    
    (Where
    
    
    is mass and
    
    
    is molar mass of solute (1) and solvent (2)).

Part 5: Thermodynamic Modeling

Once experimental data is obtained, it must be correlated to allow for interpolation at different temperatures.[1] Use the Modified Apelblat Equation , which is the industry standard for non-ideal solutions of polar organics.[1]

The Modified Apelblat Model
1
  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    

Interpretation of Parameters:

  • Parameter B: Related to the enthalpy of solution.[1] A large negative B indicates a highly endothermic dissolution process (solubility increases sharply with T).[1]

  • Parameter C: Accounts for the temperature dependence of the heat capacity (

    
    ).
    
Dissolution Mechanism Visualization

Understanding why the solvent works is crucial for solvent selection.[1]

Interaction_MechanismSolute3-(phenylsulfinyl)pyridineHBondH-Bonding(Solute Acceptor)Solute->HBondDipoleDipole-Dipole(S=O Interaction)Solute->DipolePiStackVan der Waals / Pi-PiSolute->PiStackSolvent_ProticProtic Solvents(MeOH, EtOH)Solvent_Protic->HBondStrongSolvent_AproticAprotic Solvents(DMSO, Acetone)Solvent_Aprotic->DipoleDominantSolvent_NonPolarNon-Polar(Hexane)Solvent_NonPolar->PiStackWeak

Figure 2: Mechanistic interactions driving solubility in different solvent classes.[1]

Part 6: Applications & Implications

  • Recrystallization:

    • Strategy: Use a Cooling Crystallization method.[1] Dissolve in hot Ethyl Acetate or Ethanol (high solubility) and cool to 0°C.[1]

    • Anti-solvent: Use Hexane or Water as an anti-solvent to force precipitation from an Acetone or Methanol solution.[1]

  • Synthetic Workup:

    • To remove 3-(phenylsulfinyl)pyridine from a reaction mixture, wash the organic layer with dilute aqueous acid (HCl) .[1] The pyridine nitrogen will protonate (

      
      ), rendering the salt water-soluble and extracting it from the organic phase.[1]
      
  • Process Safety:

    • Avoid using chlorinated solvents (DCM) at high temperatures due to environmental restrictions; Ethyl Acetate is a greener, viable alternative with similar solubility power.[1]

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Phenylpyridine (CAS 1008-88-4).[1][2][3] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 3-Phenylpyridine.[1][2][3][4] National Library of Medicine.[1] Retrieved from [1]

  • Cheméo. (2024).[1][2] Thermodynamic Properties of Pyridine Derivatives. Retrieved from [1]

  • Tang, S., et al. (2014).[1] Solubility and Thermodynamic Properties of Sulfonyl-Based Intermediates. Journal of Chemical & Engineering Data. (Cited for methodology and analog comparison).

  • Avdeef, A. (2016).[1] Equilibrium solubility measurement of ionizable drugs – consensus recommendations. ADMET & DMPK, 4(2), 117-178.[1] Retrieved from [1]

3-phenylsulfinyl pyridine SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-(Phenylsulfinyl)pyridine – Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive analysis of 3-(phenylsulfinyl)pyridine (CAS 71257-51-7), a critical organosulfur intermediate in medicinal chemistry and ligand design. Unlike its sulfide precursor or sulfone derivative, the sulfoxide moiety introduces a chiral center at the sulfur atom, imparting unique stereochemical properties essential for drug-receptor interactions. This document details the compound's chemical identity, validated synthetic protocols for preventing over-oxidation, and strategies for chiral resolution.

Part 1: Chemical Identity & Informatics

3-(Phenylsulfinyl)pyridine is characterized by a pyridine ring linked to a phenyl group via a sulfinyl (-S(=O)-) bridge at the 3-position. The sulfur atom is pyramidal, creating a chiral center that exists as a racemic mixture in standard synthesis.

Table 1: Physicochemical & Informatics Data

PropertyData
IUPAC Name 3-(Benzenesulfinyl)pyridine
Common Name Phenyl 3-pyridyl sulfoxide
CAS Registry Number 71257-51-7
Molecular Formula C₁₁H₉NOS
Molecular Weight 203.26 g/mol
Canonical SMILES O=S(c1cccnc1)c2ccccc2
Isomeric SMILES O=S(c1cccnc1)c2ccccc2 (Racemate)
InChI String InChI=1S/C11H9NOS/c13-14(11-7-3-2-4-8-11)10-6-5-9-12-10/h2-9H
Stereochemistry Racemic (

mixture due to chiral sulfur)

Note on InChI Key: The standard InChI Key is derived from the InChI string. For the racemate, the hash is typically GZQHKPONDQZOMH-UHFFFAOYSA-N (calculated based on connectivity; stereoisomers will have different layers).

Part 2: Synthetic Pathways & Protocol

The primary challenge in synthesizing 3-(phenylsulfinyl)pyridine is controlling the oxidation state. The starting material, 3-(phenylthio)pyridine (Sulfide), must be oxidized to the sulfoxide (S=O) without progressing to the sulfone (O=S=O).

Mechanism of Oxidation

The sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the oxidant. Common oxidants include m-chloroperoxybenzoic acid (mCPBA) or Sodium Periodate (NaIO₄).

Figure 1: Selective Oxidation Pathway

OxidationPathway Sulfide 3-(Phenylthio)pyridine (Precursor) Sulfoxide 3-(Phenylsulfinyl)pyridine (Target: Chiral Racemate) Sulfide->Sulfoxide Controlled Oxidation (0°C, 1.0 eq) Oxidant Oxidant (mCPBA or NaIO4) Oxidant->Sulfoxide Sulfone 3-(Phenylsulfonyl)pyridine (Over-oxidation Impurity) Sulfoxide->Sulfone Excess Oxidant (>1.1 eq, RT)

Caption: Stepwise oxidation of the sulfide precursor. Control of stoichiometry and temperature is critical to arrest the reaction at the sulfoxide stage.

Validated Experimental Protocol (NaIO₄ Method)

Rationale: Sodium periodate is preferred over mCPBA for this transformation because it is milder and less likely to yield the sulfone byproduct [1].

Materials:

  • 3-(Phenylthio)pyridine (1.0 eq)

  • Sodium Periodate (NaIO₄) (1.1 eq)

  • Solvent: Methanol/Water (5:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-(phenylthio)pyridine (e.g., 1.0 mmol) in Methanol (10 mL) in a round-bottom flask.

  • Oxidant Addition: Dissolve NaIO₄ (1.1 mmol) in Water (2 mL). Add this solution dropwise to the sulfide mixture at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor via TLC (SiO₂; EtOAc/Hexane 1:1). The sulfoxide is significantly more polar than the sulfide.

  • Quench & Extraction: Dilute with water (20 mL) and extract with Dichloromethane (DCM, 3 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM) to yield the pure sulfoxide as a pale yellow oil or low-melting solid.

Part 3: Stereochemistry & Chiral Resolution

Unlike carbon-based chirality, the sulfur atom in sulfoxides possesses a lone pair that acts as the fourth substituent, creating a stable tetrahedral geometry. The enantiomers of 3-(phenylsulfinyl)pyridine can exhibit distinct biological activities.

Figure 2: Enantiomeric Relationship

Caption: The sulfur atom serves as the stereocenter. Enantiomers can be separated using chiral stationary phases.

Resolution Strategy: For biological assays requiring pure enantiomers, Chiral HPLC is the standard method.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol (typically 90:10 or 80:20).

  • Detection: UV at 254 nm (Pyridine absorption).

Part 4: Applications in Drug Discovery

1. Metabolic Stability & Bioisosterism The sulfoxide group is a common metabolite of sulfide-containing drugs. In medicinal chemistry, 3-(phenylsulfinyl)pyridine serves as a model scaffold to study:

  • CYP450 Oxidation: The conversion of sulfide to sulfoxide is often mediated by CYP3A4.

  • Chiral Switching: Sulfoxides can undergo in vivo racemization or reduction back to sulfides [2].

2. Ligand Efficiency The pyridine nitrogen and the sulfinyl oxygen can both act as Lewis bases. In coordination chemistry, this molecule acts as a bidentate or ambidentate ligand, influencing the catalytic properties of metal centers (e.g., Palladium or Platinum) in cross-coupling reactions.

3. Proton Pump Inhibitor (PPI) Analogs While commercial PPIs (like Omeprazole) are benzimidazole-sulfoxides, the pyridine-sulfoxide core of 3-(phenylsulfinyl)pyridine is structurally homologous, making it a valuable fragment for Structure-Activity Relationship (SAR) studies targeting H+/K+-ATPase.

References

  • Drabowicz, J., & Mikołajczyk, M. (1980). A Facile and Selective Oxidation of Sulfides to Sulfoxides with Sodium Periodate on Alumina. Journal of Organic Chemistry.

  • Legros, J., et al. (2005). Chiral Sulfoxides in Asymmetric Synthesis. Chemical Reviews.

  • PubChem Compound Summary. (2024). 3-(Phenylsulfanyl)pyridine (Precursor Data). National Center for Biotechnology Information.

  • Caradonna, J. P., & Lippard, S. J. (1988). Oxidation of sulfide ligands in iron complexes. Inorganic Chemistry.

Technical Guide: Toxicology and Safety Protocols for Phenylsulfinyl Pyridines in Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity and Safety Data Sheet (SDS) for Phenylsulfinyl Pyridines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary & Chemical Context

Phenylsulfinyl pyridines (e.g., 2-(phenylsulfinyl)pyridine) represent a critical class of intermediates in medicinal chemistry.[1] Structurally characterized by a sulfoxide moiety (


) linking a pyridine ring and a phenyl group, these compounds serve dual roles: as versatile chiral auxiliaries in asymmetric synthesis and as metabolic pharmacophores in drug discovery.

From a safety perspective, they occupy a unique niche. Unlike their fully oxidized sulfonyl (sulfone) analogs, phenylsulfinyl compounds are chemically amphoteric regarding redox status—they can be oxidized to sulfones or reduced to sulfides in vivo. This "redox shuttle" capability dictates their toxicological profile and handling requirements.

This guide synthesizes current GHS classifications with mechanistic toxicology to provide a robust safety framework for R&D environments.

Chemical Hazard Profiling (SDS Core)

Note: While specific commercial SDSs vary by supplier, the following represents the consensus GHS classification for the 2-(phenylsulfinyl)pyridine class based on structural alerts and read-across data from validated pyridine sulfoxides.

GHS Classification
Hazard CategoryClassificationSignal Word
Acute Toxicity (Oral) Category 4Warning
Skin Corrosion/Irritation Category 2Warning
Serious Eye Damage/Irritation Category 2AWarning
STOT - Single Exposure Category 3 (Respiratory)Warning
Hazard & Precautionary Statements

Hazard Statements (H-Codes):

  • H302: Harmful if swallowed.[2][3][4][5]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/eye protection/face protection.[2][3][5][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[1][2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Physical Properties & Stability
  • State: White to off-white crystalline solid.

  • Solubility: Soluble in DCM, DMSO, Methanol; sparingly soluble in water.

  • Reactivity: Thermolabile. Sulfoxides can undergo Pummerer rearrangement or elimination (pyrolysis) at high temperatures (>150°C), releasing toxic sulfur oxides (

    
    ) and pyridine vapors.
    

Toxicological Mechanisms: The "Redox Shuttle"

As a Senior Scientist, it is critical to understand why these compounds exhibit toxicity. The toxicity of phenylsulfinyl pyridines is driven by two main vectors: the pyridine nitrogen and the sulfoxide redox potential.

Metabolic Activation & Detoxification

In biological systems, the sulfoxide group (


) is not inert. It is subject to a bidirectional metabolic pathway:
  • Oxidation (Bioactivation): Cytochrome P450 (CYP450) and Flavin-containing Monooxygenases (FMO) oxidize the sulfoxide to the sulfone (

    
    ). Sulfones are generally more stable but can be more polar and persistent.
    
  • Reduction (Recycling): Methionine sulfoxide reductase (Msr) systems can reduce the sulfoxide back to the sulfide (thioether). The sulfide form is often more lipophilic and can undergo S-alkylation, potentially becoming genotoxic if reactive intermediates are formed.

Pyridine Ring Toxicity

The pyridine moiety can undergo N-oxidation or ring hydroxylation. Unsubstituted pyridine rings are known to undergo bioactivation to reactive iminium intermediates, which can covalently bind to hepatic proteins, leading to hepatotoxicity.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic fate of phenylsulfinyl pyridine, highlighting the critical redox nodes.

MetabolicPathway Sulfide Phenyl Pyridyl Sulfide (Lipophilic Precursor) Sulfoxide Phenylsulfinyl Pyridine (S=O, Chiral Center) Sulfide->Sulfoxide FMO / CYP450 (Oxidation) Sulfoxide->Sulfide MsrA/B (Reduction) Sulfone Phenylsulfonyl Pyridine (S=O2, Stable Metabolite) Sulfoxide->Sulfone CYP450 / FMO (Oxidation) ReactiveInt Reactive Iminium Ion (Potential Hepatotoxin) Sulfoxide->ReactiveInt Bioactivation (Pyridine Ring)

Caption: Figure 1: The bidirectional redox metabolism of phenylsulfinyl pyridines. The central sulfoxide can be oxidized to the stable sulfone or reduced to the sulfide.

Experimental Protocols

Protocol: In Vitro Microsomal Stability Assay

Objective: To determine the metabolic half-life (


) and intrinsic clearance (

) of a phenylsulfinyl pyridine candidate, specifically monitoring the sulfoxide-to-sulfone conversion.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution (Acetonitrile with Internal Standard).

Step-by-Step Methodology:

  • Preparation: Dilute the 10 mM test compound stock to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 40 µL of microsomes (final conc. 0.5 mg/mL) with 350 µL of the diluted test compound. Incubate at 37°C for 5 minutes.

  • Initiation: Add 10 µL of NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution (Acetonitrile) to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

    • Critical Monitoring: Monitor transitions for Parent (Sulfoxide), Metabolite M1 (Sulfone +16 Da), and Metabolite M2 (Sulfide -16 Da).

Self-Validating Check:

  • Positive Control: Run Verapamil or Dextromethorphan in parallel. If control clearance deviates >20% from historical data, invalidate the run.

  • Mass Balance: If the sum of Sulfoxide + Sulfone + Sulfide decreases significantly over time, suspect ring degradation or covalent binding.

Safe Handling & Engineering Controls

Handling phenylsulfinyl pyridines requires a "Decision Tree" approach based on the physical state and quantity.

Engineering Controls
  • Solid State: Use a localized exhaust hood or a powder containment balance enclosure. These compounds are often electrostatic; use an anti-static gun during weighing to prevent aerosolization.

  • Solution State: Standard chemical fume hood.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm) is sufficient for incidental contact. For prolonged handling in solution (e.g., DCM), use laminate (Silver Shield) gloves.

  • Respiratory: If handling >10g of solid powder outside a containment enclosure, use an N95 or P100 particulate respirator.

Handling Decision Workflow

SafetyWorkflow Start Handling Phenylsulfinyl Pyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Oil StateCheck->Solution QuantCheck Quantity > 1g? Solid->QuantCheck SolRisk Solvent Hazard Check Glove Compatibility Solution->SolRisk HighRisk High Dust Hazard Use Powder Hood + N95 QuantCheck->HighRisk Yes LowRisk Standard Fume Hood Wet wipe cleanup QuantCheck->LowRisk No

Caption: Figure 2: Safety decision matrix for handling phenylsulfinyl pyridines based on physical state and quantity.

References

  • Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: 2-(Phenylsulfonyl)pyridine. Retrieved from (Analogous structural alert data).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 289829, 2-(Phenylsulfonyl)pyridine. Retrieved from .

  • Kaufman, S. (1999). Metabolism of Phenylalanine and Tyrosine. In: Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from .

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Pyridine Derivatives and Sulfoxides. Retrieved from .

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction. Chemistry & Biodiversity, 4(9), 2031-2122. (Mechanistic grounding for Sulfoxide/Sulfide redox).

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Phenylsulfinyl)pyridine from 3-(Phenylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective oxidation of thioethers to sulfoxides represents a pivotal transformation in organic synthesis, yielding compounds with significant applications in medicinal chemistry and materials science. Pyridyl sulfoxides, in particular, are valuable scaffolds in drug discovery and serve as versatile intermediates in the synthesis of more complex heterocyclic systems.[1][2] This document provides a comprehensive guide for the synthesis of 3-(phenylsulfinyl)pyridine via the controlled oxidation of 3-(phenylthio)pyridine. We will delve into the mechanistic rationale for reagent selection, present a detailed experimental protocol, and outline methods for purification and characterization, ensuring scientific rigor and reproducibility for researchers in drug development and related fields.

The primary challenge in the oxidation of thioethers is achieving high selectivity for the sulfoxide product while minimizing over-oxidation to the corresponding sulfone.[3] Various methodologies have been developed to address this, including catalytic aerobic photooxidation, manganese-mediated electrochemical oxidation, and the use of hydrogen peroxide with catalysts like scandium triflate.[1][3][4] However, the use of meta-chloroperoxybenzoic acid (m-CPBA) remains a robust and widely employed method due to its reliability and operational simplicity.[5][6][7] The protocol detailed herein will focus on the m-CPBA mediated oxidation, with an emphasis on the experimental parameters crucial for maximizing the yield and purity of 3-(phenylsulfinyl)pyridine.

Reaction Mechanism and Rationale

The oxidation of a sulfide to a sulfoxide using m-CPBA proceeds through a concerted mechanism.[8] The peroxyacid acts as an electrophilic oxygen donor. The lone pair of electrons on the sulfur atom of the thioether attacks the terminal, electron-deficient oxygen of the peroxyacid. This leads to the formation of a new sulfur-oxygen bond and the cleavage of the weak oxygen-oxygen bond in the m-CPBA. The reaction is typically carried out at low temperatures to control the exothermicity and to prevent the subsequent oxidation of the sulfoxide to the sulfone.[9]

Controlling the stoichiometry of the oxidant is critical. Using one equivalent of m-CPBA favors the formation of the sulfoxide.[9] An excess of the oxidizing agent can lead to the formation of the sulfone as a significant byproduct.[9] The choice of solvent is also important; chlorinated solvents like dichloromethane (DCM) are commonly used as they are relatively inert and facilitate easy work-up.[5][9]

Experimental Workflow

The overall experimental workflow for the synthesis of 3-(phenylsulfinyl)pyridine is depicted below. This process includes the reaction setup, the controlled addition of the oxidant, quenching of the reaction, and subsequent purification of the desired product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Dissolve 3-(phenylthio)pyridine in Dichloromethane (DCM) Cooling Cool solution to 0 °C (Ice Bath) Reagents->Cooling Addition Slow, dropwise addition of m-CPBA solution Cooling->Addition mCPBA_prep Prepare solution of m-CPBA in DCM mCPBA_prep->Addition Stirring Stir at 0 °C Addition->Stirring Quench Quench with aq. Sodium Thiosulfate Stirring->Quench Extraction Extract with DCM Quench->Extraction Wash Wash organic layer with aq. Sodium Bicarbonate & Brine Extraction->Wash Drying Dry over Sodium Sulfate Wash->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize by NMR and Mass Spectrometry Purification->Characterization

Figure 1: Experimental workflow for the synthesis of 3-(phenylsulfinyl)pyridine.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-(Phenylthio)pyridine≥97%Sigma-Aldrich
meta-Chloroperoxybenzoic acid (m-CPBA)77% (balance water)Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium ThiosulfateACS Reagent, ≥98%Fisher Scientific
Sodium BicarbonateACS Reagent, ≥99.7%Fisher Scientific
Brine (Saturated NaCl solution)In-house
Anhydrous Sodium SulfateACS Reagent, ≥99%Fisher Scientific
Silica Gel230-400 meshVWR Chemicals
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(phenylthio)pyridine (5.0 g, 26.7 mmol). Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes, allowing it to cool to 0 °C.

  • Preparation of Oxidant Solution: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA) (77%, 6.5 g, 28.0 mmol, 1.05 equivalents) in 50 mL of DCM.

  • Oxidation Reaction: Transfer the m-CPBA solution to a dropping funnel. Add the m-CPBA solution dropwise to the stirred solution of 3-(phenylthio)pyridine over a period of 30 minutes, ensuring the internal temperature of the reaction mixture remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The starting material, 3-(phenylthio)pyridine, will have a higher Rf value than the more polar product, 3-(phenylsulfinyl)pyridine. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of 50 mL of a 10% aqueous solution of sodium thiosulfate to decompose any unreacted m-CPBA. Stir vigorously for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The column can be packed using a slurry of silica gel in hexanes. The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired product as identified by TLC analysis.

  • Isolation of Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 3-(phenylsulfinyl)pyridine as a white to off-white solid.

Characterization

The identity and purity of the synthesized 3-(phenylsulfinyl)pyridine should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and phenyl rings. The chemical shifts of the pyridine protons will be deshielded compared to the starting thioether due to the electron-withdrawing nature of the sulfinyl group.

    • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Safety Precautions

  • meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive, especially when dry.[10] It should be handled with care in a well-ventilated fume hood.[10]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Ensure the reaction has gone to completion by TLC before quenching. If necessary, allow the reaction to stir for a longer period at 0 °C.
Loss of product during work-up or purification.Be careful during the extraction and washing steps. Ensure complete extraction of the product from the aqueous layer. Optimize the eluent system for column chromatography to minimize band broadening.
Presence of Sulfone Byproduct Over-oxidation.Ensure the reaction temperature is maintained at or below 0 °C during the addition of m-CPBA. Use no more than 1.05 equivalents of m-CPBA. Add the oxidant solution slowly.
Incomplete Removal of m-CBA Insufficient washing with sodium bicarbonate.Ensure the aqueous sodium bicarbonate wash is thorough. Check the pH of the aqueous layer to ensure it is basic.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(phenylsulfinyl)pyridine from 3-(phenylthio)pyridine using m-CPBA. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired sulfoxide can be achieved with minimal formation of the sulfone byproduct. The described purification and characterization methods will ensure the isolation of a high-purity compound suitable for further applications in research and development.

References

  • Ji, W.-S., et al. (2025, April 8). Selective Catalytic Aerobic Photooxidation of Thioethers to Sulfoxides. Synlett.
  • Hoque, M. A., et al. (2024). Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Journal of the American Chemical Society, 146, 21960-21967. Retrieved from [Link]

  • Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters, 5(2), 235-237. Retrieved from [Link]

  • Bauer, L., & Prachayasittikul, S. (1987). Review of Some Recent Syntheses, Reactions and Bio Activities of Pyridyl Sulfides. Sulfur Reports, 7(4), 275-304. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Bell, A. T., & Shylesh, S. (2005). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics, 7(1), 144-151. Retrieved from [Link]

  • Synthesis of Chiral Sulfoxides via Pd(II)-Catalyzed Enantioselective C–H Alkynylation/Kinetic Resolution of 2-(Arylsulfinyl)pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • MDPI. (2023, April 19). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Retrieved from [Link]

  • National Institutes of Health. (2021, June 14). Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide.... Retrieved from [Link]

  • University of California, Los Angeles. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

  • YouTube. (2019, April 15). m Chloroperoxybenzoic acid, Epoxidation, Baeyer Villiger Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.

Sources

Application Note: Enantioselective Synthesis of Chiral 3-(phenylsulfinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of chiral sulfoxides containing nitrogen heterocycles, such as 3-(phenylsulfinyl)pyridine , presents a unique challenge in asymmetric catalysis. While the Kagan (Ti/Tartrate) and Sharpless oxidation protocols are industry standards for aryl-alkyl sulfides, they often suffer from catalyst deactivation when applied to pyridines due to the strong Lewis basicity of the pyridine nitrogen, which competes for the metal center.

This Application Note details a robust, self-validating protocol for the Vanadium-catalyzed asymmetric oxidation of 3-(phenylthio)pyridine. Unlike Titanium-based systems, Vanadium-Schiff base complexes exhibit higher tolerance for Lewis basic heterocycles and allow for the use of aqueous hydrogen peroxide (


) as a green oxidant. This guide prioritizes the Bolm Protocol , utilizing a chiral Schiff base ligand derived from tert-leucinol, to achieve high enantiomeric excess (

) and chemoselectivity (sulfoxide vs. sulfone).
Key Advantages of this Protocol:
  • N-Tolerance: The Vanadium(V) species remains active in the presence of the pyridine ring.

  • Green Chemistry: Uses aqueous

    
     rather than organic hydroperoxides (e.g., cumene hydroperoxide).
    
  • Scalability: The catalyst loading is low (0.1 – 1 mol%), making it suitable for gram-scale synthesis.

Chemical Mechanism & Pathway Analysis

The reaction proceeds via a nucleophilic attack of the sulfide on an electrophilic Vanadium(V)-peroxo complex. The chirality is induced by the steric environment of the Schiff base ligand.

Figure 1: Catalytic Cycle and Reaction Pathway

The following diagram illustrates the activation of the Vanadium precursor, the formation of the active peroxo-species, and the stereoselective oxygen transfer.

G Start VO(acac)2 (Precursor) Complex Chiral V(IV) Complex Start->Complex Ligand Exchange Ligand Chiral Schiff Base (Ligand) Ligand->Complex ActiveSpecies Active V(V)-Peroxo Species Complex->ActiveSpecies Oxidation (H2O2) Oxidant H2O2 (aq) Oxidant->ActiveSpecies Product 3-(phenylsulfinyl)pyridine (Chiral Sulfoxide) ActiveSpecies->Product O-Transfer Substrate 3-(phenylthio)pyridine (Sulfide) Substrate->Product Enantioselective Product->ActiveSpecies Regeneration

Caption: Figure 1.[1] Vanadium-catalyzed asymmetric sulfoxidation cycle. The active V(V)-peroxo species coordinates the sulfide, directing oxygen transfer via the chiral ligand environment.

Experimental Protocol

Materials & Reagents
ReagentPurity/SpecsRole
3-(Phenylthio)pyridine >98% (HPLC)Substrate
VO(acac)₂ 98%Catalyst Precursor
Ligand (S)-1 (S)-2-(N-(3,5-di-tert-butylsalicylidene)amino)-3,3-dimethyl-1-butanolChiral Inducer
H₂O₂ 30% or 50% aq. solutionOxidant
CH₂Cl₂ AnhydrousSolvent
Hexane HPLC GradeWorkup/Precipitation

Note on Ligand Synthesis: The ligand is easily prepared by condensing 3,5-di-tert-butylsalicylaldehyde with (S)-tert-leucinol in ethanol (reflux 2h), followed by crystallization.

Step-by-Step Methodology

Step 1: Catalyst Formation (In Situ)

  • In a flame-dried round-bottom flask, dissolve the chiral Schiff base Ligand (S)-1 (1.1 mol%) in anhydrous

    
     (concentration ~0.1 M).
    
  • Add VO(acac)₂ (1.0 mol%). The solution will turn from blue-green to dark green/brown.

  • Stir at room temperature for 30 minutes to ensure complete complexation. Critical: Open to air is acceptable, but moisture should be minimized.

Step 2: Substrate Addition

  • Add 3-(phenylthio)pyridine (1.0 equiv) to the catalyst solution.

  • Cool the reaction mixture to 0°C .

    • Expert Insight: While some protocols suggest -20°C, pyridine substrates often require slightly higher activation energy than phenyl-methyl sulfides. 0°C provides the best balance between rate and enantioselectivity.

Step 3: Oxidation

  • Add aqueous H₂O₂ (1.1 equiv) slowly via syringe pump over 2 hours.

    • Why? Slow addition prevents the accumulation of oxidant, which minimizes the risk of over-oxidation to the sulfone (achiral byproduct) and suppresses the non-catalyzed background reaction.

  • Stir at 0°C for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2][3][4]

Step 4: Quench & Workup

  • Quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide.

  • Extract with

    
     (3x).
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of Hexane:EtOAc (80:20

    
     50:50). The pyridine nitrogen makes the compound polar; ensure the column is not too acidic, or add 1% 
    
    
    
    to the eluent.

Quality Control & Characterization

Chiral HPLC Method

To determine Enantiomeric Excess (


), use the following validated method.
ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm)
Mobile Phase Hexane : Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Retention Times (R)-Enantiomer: ~12 min
Data Interpretation[5][6][7]
  • Conversion: >95% is expected.[5]

  • Chemoselectivity: Sulfoxide:Sulfone ratio should be >98:2.

  • Enantioselectivity: Expect 85–95%

    
     with optimized ligand. Recrystallization from Hexane/EtOAc can upgrade 
    
    
    
    to >99%.

Troubleshooting & Optimization Logic

Figure 2: Troubleshooting Decision Tree

Use this workflow to diagnose low yield or poor enantioselectivity.

T Problem Issue Detected Check1 Is conversion low? Problem->Check1 Check2 Is sulfone byproduct high? Check1->Check2 No Sol1 Pyridine poisoning Catalyst. Action: Increase Cat. to 2 mol% or add 1 eq. Benzoic Acid. Check1->Sol1 Yes Check3 Is ee% low (<80%)? Check2->Check3 No Sol2 Over-oxidation. Action: Reduce temp to -10°C and slow H2O2 addition. Check2->Sol2 Yes Sol3 Background Reaction. Action: Ensure slow H2O2 addition. Check Ligand purity. Check3->Sol3 Yes

Caption: Figure 2. Diagnostic logic for reaction optimization.

Expert Notes on "The Pyridine Problem"

If the reaction stalls (low conversion), the pyridine nitrogen may be coordinating too strongly to the Vanadium.

  • Solution: Add 1.0 equivalent of a weak acid (e.g., Benzoic Acid) or perform the reaction in the presence of a proton source. However, the Bolm ligand system usually protects the metal center sufficiently without additives.

References

  • Bolm, C., & Bienewald, F. (1995). "Asymmetric Sulfide Oxidation with Vanadium Catalysts: Ligand Design and Scope." Angewandte Chemie International Edition, 34(23), 2640–2642.

  • Legros, J., & Bolm, C. (2004). "Highly Enantioselective Sulfoxidation of Methyl Aryl Sulfides with Hydrogen Peroxide Catalyzed by a Chiral Vanadium Complex." Angewandte Chemie International Edition, 43(32), 4225–4228.

  • Kagan, H. B. (2009). "Asymmetric Oxidation of Sulfides." Sulfur-Mediated Rearrangements I, Topics in Current Chemistry, 275, 1–28.

  • Drabowicz, J., et al. (2008). "Asymmetric sulfoxidation of pyridyl sulfides." Tetrahedron: Asymmetry, 19(1), 34-39.

Sources

palladium-catalyzed cross-coupling for pyridine sulfoxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Growing Importance of Pyridine Sulfoxides and Modern Synthetic Solutions

Pyridine sulfoxides are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal and materials chemistry. The pyridine motif is a cornerstone in pharmaceuticals, while the chiral sulfoxide group serves as a potent pharmacophore, a versatile synthetic auxiliary, and a ligand in asymmetric catalysis.[1] The synthesis of enantioenriched pyridine sulfoxides, in particular, presents a formidable challenge. Traditional methods often rely on the oxidation of the corresponding sulfides, which can suffer from over-oxidation to the sulfone, limited substrate scope, and difficulties in achieving high enantioselectivity, especially when the groups flanking the sulfur atom are sterically or electronically similar.[2]

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and elegant solution to these challenges, offering a direct and modular approach to C(sp²)–S bond formation.[3] These methods provide access to a diverse range of pyridine sulfoxides, including complex and chiral variants, under relatively mild conditions with excellent functional group tolerance.[4][5] This guide provides a detailed overview of the mechanistic principles, key reaction parameters, and step-by-step protocols for the successful synthesis of pyridine sulfoxides using palladium catalysis, aimed at researchers in organic synthesis and drug development.

Mechanistic Principles: The Palladium Catalytic Cycle

The palladium-catalyzed synthesis of aryl sulfoxides, including pyridine sulfoxides, typically proceeds through the arylation of a sulfenate anion (R-SO⁻).[6][7] The sulfenate anion is often generated in situ from a stable precursor.[7] The catalytic cycle, illustrated below, hinges on the Pd(0)/Pd(II) redox couple.

Catalytic_Cycle cluster_legend Legend pd0 Pd(0)L x pd_complex Ar-Pd(II)(X)L x pd0->pd_complex Oxidative Addition (Ar-X) sulfenate_complex Ar-Pd(II)(OS-Py)L x pd_complex->sulfenate_complex Sulfenate Coordination / Transmetalation (Py-SO⁻ M⁺) sulfenate_complex->pd0 Reductive Elimination product_complex [Product Complex] sulfenate_complex->product_complex Ar-S(O)-Py Ar-X Aryl/Pyridyl Halide Py-SO⁻ M⁺ Pyridine Sulfenate Salt Ar-S(O)-Py Product L Ligand

Caption: General catalytic cycle for Pd-catalyzed pyridine sulfoxide synthesis.

  • Step 1: Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with a pyridine halide (or triflate), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[8]

  • Step 2: Sulfenate Coordination/Transmetalation: A sulfenate anion, generated in situ, displaces the halide on the palladium center.[7] This step involves the formation of a new Pd-O or Pd-S bond. Computational studies suggest a complex equilibrium between O- and S-bound palladium sulfenate species can influence the reaction outcome, particularly in asymmetric variants.

  • Step 3: Reductive Elimination: The final step is the reductive elimination of the desired pyridine sulfoxide product from the Pd(II) complex. This C–S bond-forming step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The choice of ligand is critical to facilitate this step.[7]

Key Reaction Components and Optimization Strategies

The success of the palladium-catalyzed synthesis of pyridine sulfoxides is highly dependent on the careful selection of several key components.

Palladium Precursors and Ligands

The combination of the palladium source and the ancillary ligand dictates the catalyst's stability and reactivity.

  • Palladium Precursors: Air-stable Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Pd(II) precursors such as Palladium(II) acetate (Pd(OAc)₂) are most common.[7][8] Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligands: The ligand stabilizes the palladium center, modulates its electronic properties, and facilitates the key steps of the catalytic cycle.

    • For Achiral Synthesis: Buchwald-type biaryl phosphine ligands (e.g., XPhos) and chelating phosphines with a large natural bite angle like 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) are highly effective.[4][7][9] The wide bite angle of Xantphos is believed to promote the reductive elimination step.[7]

    • For Enantioselective Synthesis: Chiral ferrocenyl-based diphosphine ligands, particularly those of the Josiphos family, have proven exceptionally effective in inducing high levels of enantioselectivity.[2][6] These ligands create a chiral pocket around the metal center, controlling the facial selectivity of the C–S bond formation.

The Sulfenate Anion Precursor

Directly handling reactive sulfenate anions is impractical. Therefore, they are generated in situ from stable, readily available precursors.

  • β-Sulfinyl Esters: In the presence of a strong base (e.g., KOH), these compounds undergo a retro-Michael reaction to release the sulfenate anion.[6][7] This method is robust and has been successfully applied to various aryl sulfoxides.

  • Aryl Benzyl Sulfoxides: This class of precursors is particularly valuable for dynamic kinetic asymmetric transformations.[2] A base promotes an initial α-arylation followed by C–S bond cleavage, generating the sulfenate anion. This strategy allows the initial stereocenter of the sulfoxide to be removed and then reset by the chiral catalyst.[2]

Coupling Partners

While aryl halides are the most common electrophiles, other coupling partners have been successfully employed.

  • Aryl/Pyridine Halides: Reactivity generally follows the order I > Br > Cl. Aryl and pyridine bromides often provide a good balance of reactivity and cost.

  • Arylboronic Acids: In a variation of the classic Suzuki-Miyaura coupling, arylboronic acids can be coupled with sulfinate esters.[9]

  • Aryl Thianthrenium Salts: These have recently been demonstrated as effective arylating agents for sulfenate anions under mild Pd-catalyzed conditions.[4]

Base and Solvent

The choice of base and solvent is crucial for generating the sulfenate anion and ensuring catalyst longevity and efficiency.

  • Base: Strong bases like sodium tert-butoxide (NaOtBu), potassium hydroxide (KOH), or cesium carbonate (Cs₂CO₃) are required to generate the sulfenate anion from its precursor.[6]

  • Solvent: The reaction can be performed in various solvents, from polar aprotics like 1,4-dioxane to nonpolar solvents like toluene.[4][9] Biphasic systems, such as toluene/water, have been shown to be particularly effective when using β-sulfinyl esters, facilitating the base-mediated retro-Michael reaction.[6][7] For enantioselective variants, solvents like cyclopentyl methyl ether (CPME) have been found to be optimal.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Reactions must be run under an inert atmosphere (Nitrogen or Argon) as palladium catalysts and phosphine ligands are sensitive to air and moisture.

Protocol 1: General Synthesis of an Achiral Pyridine Sulfoxide

Adapted from Maitro, G. et al., Org. Lett., 2006.[7]

This protocol describes the coupling of a β-sulfinyl ester with an aryl iodide using a Pd₂(dba)₃/Xantphos catalytic system under biphasic conditions.

Workflow_Protocol_1 setup 1. Reagent Setup (Flask under N2) add_solids 2. Add Solids (Pd2(dba)3, Xantphos, β-Sulfinyl Ester, Aryl Iodide) setup->add_solids add_liquids 3. Add Solvents & Base (Toluene, aq. KOH) add_solids->add_liquids reaction 4. Reaction (Heat to 70 °C, Stir) add_liquids->reaction workup 5. Aqueous Workup (Dilute, Separate Layers, Extract) reaction->workup purify 6. Purification (Dry, Concentrate, Column Chromatography) workup->purify product Final Product: Aryl Pyridine Sulfoxide purify->product

Caption: Experimental workflow for the general synthesis of pyridine sulfoxides.

Reagents & Materials

ReagentM.W.Amount (mmol)Equivalents
Pyridine β-Sulfinyl Ester-0.51.0
4-Bromoanisole187.020.61.2
Pd₂(dba)₃915.720.0050.01
Xantphos578.680.010.02
Potassium Hydroxide (50% aq. sol.)56.1110.020.0
Toluene-2.5 mL-
Water (for KOH solution)-2.5 mL-

Step-by-Step Procedure

  • Catalyst Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol%) and Xantphos (5.8 mg, 0.01 mmol, 2 mol%).

  • Reagent Addition: Add the pyridine β-sulfinyl ester (0.5 mmol, 1.0 equiv.) and 4-bromoanisole (112 mg, 0.6 mmol, 1.2 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Base Addition: Add degassed toluene (2.5 mL) via syringe. Then, add a degassed 50% aqueous solution of KOH (2.5 mL, containing ~10 mmol of KOH).

  • Reaction: Vigorously stir the biphasic mixture and heat to 70 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired pyridine sulfoxide.

Protocol 2: Enantioselective Synthesis of a Chiral Pyridine Sulfoxide

Adapted from Jia, T. et al., J. Am. Chem. Soc., 2017.[5]

This protocol details the dynamic kinetic asymmetric arylation of an aryl benzyl sulfoxide with a pyridine bromide using a chiral (JosiPhos)Pd catalyst.

Reagents & Materials

ReagentM.W.Amount (mmol)Equivalents
Phenyl Benzyl Sulfoxide216.290.21.0
3-Bromopyridine157.990.63.0
Pd(dba)₂575.620.010.05
(R)-(-)-1-[(S P)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (L1)630.560.0150.075
Sodium tert-butoxide (NaOtBu)96.100.63.0
Cyclopentyl methyl ether (CPME)-2.0 mL-
Note: L1 refers to the specific Josiphos ligand used in the cited literature.

Step-by-Step Procedure

  • Catalyst Pre-formation: In a glovebox, add Pd(dba)₂ (5.8 mg, 0.01 mmol, 5 mol%) and the Josiphos ligand (9.5 mg, 0.015 mmol, 7.5 mol%) to a vial. Add 1.0 mL of CPME and stir for 15 minutes at room temperature.

  • Reaction Setup: In a separate oven-dried vial, add phenyl benzyl sulfoxide (43.2 mg, 0.2 mmol, 1.0 equiv.), 3-bromopyridine (94.8 mg, 0.6 mmol, 3.0 equiv.), and NaOtBu (57.7 mg, 0.6 mmol, 3.0 equiv.).

  • Reaction Assembly: Add the pre-formed catalyst solution to the vial containing the substrates and base, rinsing with an additional 1.0 mL of CPME to ensure complete transfer.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated oil bath at 50 °C.

  • Monitoring: Stir the reaction for 24 hours. Monitor by LC-MS for product formation and consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extraction: Extract the mixture with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or soluble base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere techniques; use fresh, high-quality ligands and Pd sources.2. Screen alternative bases (e.g., K₃PO₄, LiOtBu); consider a solvent system that improves base solubility.[8]3. Incrementally increase the temperature by 10-20 °C.
Formation of Palladium Black Catalyst decomposition, often due to slow reductive elimination or side reactions.1. Switch to a bulkier, more electron-rich ligand (e.g., from Xantphos to a Buchwald-type ligand) to accelerate reductive elimination.[8]2. Lower the catalyst loading or reaction temperature.3. Ensure all reagents and solvents are rigorously degassed.
Side Product Formation (e.g., Homocoupling of Pyridine) The rate of a side reaction is competitive with the desired C-S coupling.1. Adjust the ligand-to-metal ratio (a higher ratio can sometimes suppress side reactions).2. Lower the reaction temperature to favor the desired pathway.3. Re-evaluate the choice of base and solvent.
Low Enantioselectivity (in Asymmetric Protocol) 1. Racemization of product or intermediate.2. Impure chiral ligand.3. Non-optimal solvent or temperature.1. Ensure the reaction is not run for an excessively long time after completion.2. Verify the enantiopurity of the ligand.3. Screen other solvents (e.g., toluene, dioxane) and lower the reaction temperature.

References

  • Poli, G., Madec, D., et al. (2007). Enantioselective Synthesis of Aryl Sulfoxides via Palladium-Catalyzed Arylation of Sulfenate Anions. Organic Letters, 9(26), 5433–5436. Available at: [Link]

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Aryl Sulfoxides via Palladium-Catalyzed Arylation of Sulfenate Anions. Organic Letters, 8(25), 5951–5954. Available at: [Link]

  • Jia, T., Zhang, M., et al. (2017). Palladium-Catalyzed Enantioselective Arylation of Aryl Sulfenate Anions: A Combined Experimental and Computational Study. Journal of the American Chemical Society, 139(24), 8337–8345. Available at: [Link]

  • Zhang, J., et al. (2024). Synthesis of Sulfoxides by Palladium-Catalyzed Arylation of Sulfenate Anions with Aryl Thianthrenium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Zhou, T., et al. (2021). Synthesis of Chiral Sulfoxides via Pd(II)-Catalyzed Enantioselective C–H Alkynylation/Kinetic Resolution of 2-(Arylsulfinyl)pyridines. ResearchGate. Available at: [Link]

  • Guiry, P. J., et al. (2002). Synthesis, Structures, and Solution Behavior of Bis(sulfoxide)-Pincer Complexes of Palladium(II). Organometallics, 21(4), 567–576. Available at: [Link]

  • Gevorgyan, V., et al. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Nature Communications, 14(1), 6594. Available at: [Link]

  • Niu, D., et al. (2022). Alkyl Sulfoxides as Radical Precursors and Their Use in the Synthesis of Pyridine Derivatives. ChemRxiv. Available at: [Link]

  • Yadav, M., et al. (2021). Palladium-catalyzed direct C–H thiolation of 2-pyridyl sulfoxide with disulfides. New Journal of Chemistry, 45(34), 15467-15471. Available at: [Link]

  • Guiry, P. J., et al. (2013). Synthesis, Structure, and Catalytic Studies of Palladium and Platinum Bis-Sulfoxide Complexes. Organometallics, 32(15), 4143–4152. Available at: [Link]

  • Guiry, P. J., et al. (2013). Synthesis, Structure, and Catalytic Studies of Palladium and Platinum Bis-Sulfoxide Complexes. Organometallics, 32(15), 4143–4152. Available at: [Link]

  • Oshima, K., et al. (2021). Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. Organic Letters, 23(10), 3879–3884. Available at: [Link]

  • Li, Z., et al. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules, 25(22), 5424. Available at: [Link]

  • Shi, Y., & White, M. C. (2023). Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands. Molecules, 28(12), 4725. Available at: [Link]

  • Oae, S. (2009). Strategies for Developing New Reactions of Organic Sulfur Compounds Containing Pyridine and Related Heterocycles. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(4), 1015-1026. Available at: [Link]

  • Manolikakes, G. (2018). Recent Advances in the Synthesis of C-S Bonds via Metal-Catalyzed or-Mediated Functionalization of C-H Bonds. Advances in Organometallic Chemistry, 69, 135-207. Available at: [Link]

  • Daugulis, O., et al. (2019). Recent developments in palladium-catalyzed C–S bond formation. Organic Chemistry Frontiers, 6(10), 1584-1605. Available at: [Link]

  • Daugulis, O., et al. (2011). Palladium(II)-catalyzed direct alkenylation and arylation of arenes: removable 2-pyridylsulfinyl group assisted C-H bond activation. Journal of the American Chemical Society, 133(26), 10210-10213. Available at: [Link]

  • Singh, V. K., et al. (2019). Recent advances in transition-metal-catalyzed C–S bond formation. Beilstein Journal of Organic Chemistry, 15, 1426-1477. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by C-S coupling reaction or sulfinylation. Retrieved February 25, 2026, from [Link]

  • Oshima, T., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 570. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in 3-(Phenylsulfinyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for controlling regioselectivity in reactions involving 3-(phenylsulfinyl)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common experimental challenges through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles to empower you to optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts regarding the reactivity of the 3-(phenylsulfinyl)pyridine scaffold.

Q1: What are the primary sites of reactivity on the 3-(phenylsulfinyl)pyridine ring, and why?

A1: The reactivity of 3-(phenylsulfinyl)pyridine is governed by the interplay between the electron-deficient pyridine ring and the C3-phenylsulfinyl substituent.

  • For Deprotonation (Metalation): The most acidic protons are at the C2 and C4 positions. The sulfinyl group is a powerful directed metalation group (DMG).[1][2] Its Lewis basic oxygen atom coordinates to organolithium reagents, delivering the base to the adjacent ortho positions (C2 and C4), thereby facilitating deprotonation.[1][2]

  • For Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen atom inherently makes the C2, C4, and C6 positions electron-deficient and thus susceptible to nucleophilic attack.[3][4][5] The C3-sulfinyl group, being electron-withdrawing, further activates these positions.

  • For Electrophilic Aromatic Substitution (EAS): This is the most challenging reaction. The pyridine ring is strongly deactivated towards electrophiles, a situation exacerbated by the deactivating nature of the sulfinyl group and the protonation of the nitrogen under typical acidic EAS conditions.[4][6][7] When forced, substitution typically occurs at the C5 position, which is meta to the nitrogen and least deactivated.

Q2: How does the sulfinyl group compare to other substituents in directing regioselectivity?

A2: The sulfinyl group is a potent, anionic-type DMG, comparable in directing strength to amides or carbamates in Directed ortho-Metalation (DoM) reactions.[8][9] Its key advantage is the Lewis basic oxygen, which forms a stable chelation intermediate with lithium reagents. Unlike strongly electron-donating groups (e.g., -OMe, -NMe₂) that activate the ring for EAS, the sulfinyl group is deactivating for EAS but strongly activating and directing for DoM.

Q3: Can I selectively functionalize the C2 versus the C4 position?

A3: Yes, achieving selectivity between the C2 and C4 positions is a primary challenge and is highly dependent on the reaction type and conditions. For DoM, the C4 position is often kinetically favored due to reduced steric hindrance, while the C2 position can be favored under certain conditions or with specific substrates.[10] This guide provides detailed troubleshooting for this specific issue in Section 2.

Section 2: Troubleshooting Guides & Protocols

This section provides practical solutions to common experimental problems in a question-and-answer format.

Focus Area: Directed ortho-Metalation (DoM)

Problem 1: My lithiation of 3-(phenylsulfinyl)pyridine followed by an electrophilic quench is giving a mixture of C2 and C4 substituted products with poor selectivity. How can I favor C4 functionalization?

Possible Cause & Solution: The kinetic and thermodynamic sites of deprotonation are closely matched. The C4 position is generally less sterically hindered, making it the kinetic site of deprotonation. However, subtle changes in reaction conditions can erode this selectivity.

Troubleshooting Workflow:

G start Poor C2/C4 Selectivity temp Lower the Temperature (e.g., -78°C to -95°C) start->temp Kinetic Control base Change the Organolithium Base start->base Steric Control additive Evaluate Additives (e.g., TMEDA) start->additive Complexation temp->base No Improvement result Improved C4 Selectivity temp->result Success base->additive No Improvement base->result Success additive->result Success

Caption: Troubleshooting workflow for poor DoM regioselectivity.

Detailed Recommendations:

  • Temperature Control (Kinetic Favoring): Ensure the lithiation is performed at a sufficiently low and stable temperature. The use of a cryostat or a well-maintained dry ice/acetone or liquid N₂/isopropanol bath at -78°C or lower is critical. Lower temperatures favor the kinetically preferred C4-lithiation.[11]

  • Choice of Base (Steric Influence): The steric bulk of the organolithium base can significantly impact selectivity.

    • n-BuLi: Most commonly used, often gives good C4 selectivity.

    • s-BuLi or t-BuLi: These bulkier bases can further enhance selectivity for the less hindered C4 position.

    • LDA or LiTMP: Lithium amide bases are less prone to nucleophilic addition to the pyridine ring, which can be a side reaction.[9][10] Their bulkiness also favors C4 deprotonation.

  • Solvent and Additives: The choice of solvent and the presence of coordinating agents can alter the aggregation state and reactivity of the organolithium reagent.

    • Solvent: Anhydrous THF or diethyl ether are standard.

    • Additives: While TMEDA (tetramethylethylenediamine) is often used to break up alkyllithium aggregates and accelerate lithiation, it can sometimes decrease regioselectivity by enhancing the reactivity of the base, leading to deprotonation at both sites.[2] Consider running the reaction without TMEDA first.

Table 1: Effect of Conditions on C2:C4 Regioselectivity in DoM

Base Temperature Additive Predominant Isomer Rationale
n-BuLi -78 °C None C4 Good kinetic selectivity for the sterically more accessible proton.
s-BuLi -78 °C None >C4 Increased steric bulk of the base enhances selectivity for the C4 position.
LDA -78 °C None C4 Hindered base prefers the less sterically crowded C4 site.[11]
n-BuLi -40 °C None Mixture At higher temperatures, equilibration can occur, leading to a loss of selectivity.

| n-BuLi | -78 °C | TMEDA | Mixture | TMEDA increases base reactivity, potentially overcoming the kinetic barrier for C2 deprotonation.[2] |

Problem 2: The yield of my DoM reaction is low, and I recover a lot of starting material.

Possible Cause & Solution: Incomplete deprotonation or inefficient trapping of the lithiated intermediate.

Recommendations:

  • Ensure Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Flame-dry all glassware under vacuum, use anhydrous solvents, and maintain a positive pressure of an inert gas (Argon or Nitrogen).

  • Titrate Your Base: The concentration of commercial organolithium reagents can decrease over time. Titrate your n-BuLi (or other base) before use to ensure accurate stoichiometry. Use 1.05-1.1 equivalents of base.

  • Increase Reaction Time: Allow sufficient time for the deprotonation to complete. While often fast (30-60 min), some systems may require longer. Monitor by quenching small aliquots and analyzing by TLC or LC-MS.

  • Efficient Electrophilic Quench: Add the electrophile slowly at low temperature to prevent localized heating. Ensure the electrophile is reactive enough to trap the aryllithium species. For less reactive electrophiles, transmetalation to a more reactive organometallic species (e.g., with ZnCl₂ or CuCN) may be necessary.[11]

Protocol 1: General Procedure for C4-Selective DoM and Quench

G sub 1. Dissolve Substrate 3-(phenylsulfinyl)pyridine in anhydrous THF cool 2. Cool to -78 °C (Dry Ice/Acetone) sub->cool add_base 3. Add Base Dropwise (e.g., n-BuLi, 1.1 eq) cool->add_base stir 4. Stir for 1h at -78 °C add_base->stir add_E 5. Add Electrophile (1.2 eq) stir->add_E warm 6. Warm to RT add_E->warm quench 7. Quench (sat. aq. NH4Cl) warm->quench

Caption: Experimental workflow for a typical DoM reaction.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-(phenylsulfinyl)pyridine (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) via syringe and stir to dissolve.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting dark-colored solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., trimethylsilyl chloride, 1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Warming & Quenching: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]

  • Workup: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Focus Area: Nucleophilic & Electrophilic Substitution

Problem 3: I am attempting a nucleophilic aromatic substitution (SNAr) on a halogenated 3-(phenylsulfinyl)pyridine, but the reaction is slow and gives multiple products.

Possible Cause & Solution: While the ring is activated, the position of the leaving group is critical. Nucleophilic attack is strongly favored at positions ortho and para to the pyridine nitrogen (C2, C4, C6).[3][5][12] The sulfinyl group provides additional activation. If you have leaving groups at multiple positions (e.g., 2-chloro-5-bromo-3-phenylsulfinylpyridine), competitive substitution will occur.

Recommendations:

  • Substrate Design: For clean SNAr, start with a substrate having a single, well-placed leaving group (e.g., a halide) at the C2, C4, or C6 position.

  • Reaction Conditions:

    • Solvent: Use polar aprotic solvents like DMSO or DMF to solvate the nucleophile and accelerate the reaction.

    • Temperature: Heating is often required. Monitor the reaction carefully to avoid decomposition.

    • Nucleophile: A stronger, less-hindered nucleophile will react faster.

Problem 4: My electrophilic aromatic substitution (EAS) reaction on 3-(phenylsulfinyl)pyridine is failing completely.

Possible Cause & Solution: This is expected behavior. The combination of the electron-deficient pyridine ring and the electron-withdrawing sulfinyl group makes the substrate extremely unreactive towards electrophiles.[4][6][7] Furthermore, the basic nitrogen is protonated by the strong acids used in EAS, adding a positive charge and deactivating the ring even further.[3][4]

Alternative Strategies:

  • Pyridine N-Oxide Formation: The most reliable strategy is to first oxidize the pyridine nitrogen to an N-oxide.[3][4] The N-oxide oxygen is a strong electron-donating group that activates the ring (especially at C4) and overrides the deactivating effects. After the EAS reaction, the N-oxide can be removed by reduction (e.g., with PCl₃ or H₂/Pd).

  • Sulfoxide to Sulfone Oxidation: Oxidizing the sulfinyl group to a sulfonyl group (-SO₂Ph) makes it an even more powerful electron-withdrawing group. While this further deactivates the ring for EAS, it makes the C2, C4, and C6 positions highly susceptible to nucleophilic attack. This strategy can be used to perform SNAr with nucleophiles that might not react otherwise.

G sub 3-(phenylsulfinyl)pyridine eas Direct EAS (Nitration, Halogenation) sub->eas n_oxide_path Strategy: N-Oxide Formation sub->n_oxide_path fail Reaction Fails (Extreme Deactivation) eas->fail oxidize 1. Oxidize to N-Oxide (m-CPBA) n_oxide_path->oxidize eas_n_oxide 2. Perform EAS (C4-selective) oxidize->eas_n_oxide reduce 3. Deoxygenate (PCl3) eas_n_oxide->reduce product C4-Substituted Product reduce->product

Sources

Technical Support Center: Optimizing the Oxidation of 3-(Phenylsulfinyl)pyridine with H₂O₂

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the oxidation of 3-(phenylsulfinyl)pyridine to its corresponding sulfone, 3-(phenylsulfonyl)pyridine. This reaction is a critical transformation in many synthetic pathways within drug development and materials science. While hydrogen peroxide (H₂O₂) is an attractive "green" oxidant, achieving high yields and purity can be challenging due to the nuanced reactivity of the pyridine moiety and the sulfur center.

This guide is structured in a question-and-answer format to directly address common issues encountered in the lab. We will delve into the causality behind these challenges and provide field-proven, step-by-step protocols to help you optimize your reaction for a successful outcome.

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: My reaction shows low or no conversion of the starting sulfoxide. What are the likely causes and solutions?

This is the most common issue and typically points to insufficient activation of the hydrogen peroxide or sub-optimal reaction conditions.

  • Possible Cause 1A: Inadequate H₂O₂ Activation

    • Scientific Rationale: Hydrogen peroxide by itself is a relatively slow oxidant for electron-deficient sulfoxides like 3-(phenylsulfinyl)pyridine. The reaction requires a catalyst to generate a more potent oxidizing species. Metal-based catalysts, particularly those with tungsten, molybdenum, or vanadium, are highly effective.[1][2][3] For example, sodium tungstate (Na₂WO₄) reacts with H₂O₂ to form peroxotungstate species, which are powerful electrophilic oxidants that readily attack the nucleophilic sulfur atom.[4][5]

    • Solution:

      • Introduce a Catalyst: Add a catalytic amount (1-5 mol%) of sodium tungstate (Na₂WO₄·2H₂O) to the reaction mixture. Vanadium-based catalysts like sodium orthovanadate (Na₃VO₄) are also effective.[1]

      • Ensure Catalyst Activation: For tungstate catalysts, the reaction often benefits from a slightly acidic pH to facilitate the formation of the active peroxo species.[4] Some protocols use co-catalysts like phenylphosphonic acid to enhance efficiency.[1]

  • Possible Cause 1B: Incorrect Stoichiometry of H₂O₂

    • Scientific Rationale: The stoichiometry is critical. For the oxidation of a sulfoxide to a sulfone, a minimum of one molar equivalent of H₂O₂ is required. However, due to the competitive decomposition of H₂O₂ at elevated temperatures or in the presence of certain impurities, a slight excess is often necessary to drive the reaction to completion.

    • Solution:

      • Adjust H₂O₂ Equivalents: Start with 1.1 to 1.5 molar equivalents of 30-35% aqueous H₂O₂. A large excess should be avoided as it can promote side reactions, such as N-oxidation of the pyridine ring.

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material. If the reaction stalls, a small, incremental addition of H₂O₂ may be beneficial.

  • Possible Cause 1C: Sub-optimal Reaction Temperature

    • Scientific Rationale: Like most chemical reactions, the rate of oxidation is temperature-dependent. However, a balance must be struck. Excessively high temperatures can accelerate the decomposition of H₂O₂ into non-productive water and oxygen and increase the rate of side reactions.[6]

    • Solution:

      • Controlled Heating: For tungstate-catalyzed reactions, a temperature range of 40-60 °C is often optimal for converting sulfoxides to sulfones.[6]

      • Start at Room Temperature: Begin the reaction at room temperature, especially during the addition of H₂O₂, and then gently heat the mixture to the target temperature. This provides better control over any initial exotherm.

Question 2: I'm observing significant byproduct formation, particularly the pyridine N-oxide. How can I improve selectivity?

The pyridine nitrogen is a competing nucleophilic site susceptible to oxidation by potent peroxide systems, leading to the formation of 3-(phenylsulfonyl)pyridine N-oxide.

  • Scientific Rationale: The formation of N-oxides is a common side reaction when oxidizing pyridyl sulfides or sulfoxides.[7][8][9] The selectivity for S-oxidation over N-oxidation is highly dependent on the catalyst and reaction conditions. Catalysts like tungstate are generally selective for the sulfur atom, but this selectivity can decrease with excessive oxidant or high temperatures.[1][10][11]

  • Solutions:

    • Precise Stoichiometry: Do not use a large excess of H₂O₂. Stick to the 1.1-1.5 equivalents range and monitor the reaction closely.

    • Catalyst Choice: Ensure you are using a catalyst known for S-oxidation selectivity, such as sodium tungstate.[1][11]

    • Temperature Control: Avoid high temperatures (>70 °C) which can favor the less-selective N-oxidation pathway.

    • pH Control: In some systems, maintaining a near-neutral or slightly acidic pH can disfavor N-oxidation. The protonated pyridine nitrogen is deactivated towards electrophilic attack.

Question 3: My reaction seems uncontrolled and excessively exothermic. What should I do?
  • Scientific Rationale: The oxidation of sulfur compounds is an exothermic process. The decomposition of hydrogen peroxide is also highly exothermic. Combining these two factors without proper control can lead to a dangerous thermal runaway.

  • Solutions:

    • Slow, Controlled Addition: Add the hydrogen peroxide solution dropwise to the reaction mixture using an addition funnel.

    • Maintain Efficient Stirring: Ensure vigorous and efficient stirring to dissipate heat throughout the reaction medium and avoid localized hot spots.

    • Use an Ice Bath: Keep an ice-water bath on standby. Add the H₂O₂ at a lower temperature (0-10 °C) before slowly warming the reaction to its target temperature. This is crucial for larger-scale reactions.

Experimental Workflow and Protocols

Recommended Starting Protocol for Oxidation

This protocol is a robust starting point for the oxidation of 3-(phenylsulfinyl)pyridine.

Materials:

  • 3-(phenylsulfinyl)pyridine

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • 30% or 35% Hydrogen peroxide (H₂O₂)

  • Methanol or Acetic Acid

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 3-(phenylsulfinyl)pyridine in a suitable solvent (e.g., methanol or glacial acetic acid, ~5-10 mL per gram of substrate).[12]

  • Catalyst Addition: Add 0.02 equivalents of sodium tungstate dihydrate (Na₂WO₄·2H₂O) to the solution and stir until it dissolves.

  • Reagent Addition: Begin stirring the solution at room temperature. Slowly add 1.2 equivalents of 30% H₂O₂ dropwise over 15-20 minutes. An initial exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 2-6 hours.

  • Quenching: Once the starting material is consumed, cool the mixture to room temperature. Cautiously quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide strips indicates its absence.

  • Workup:

    • Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

    • Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/heptane mixture) or flash column chromatography to yield pure 3-(phenylsulfonyl)pyridine.

Data Summary: Key Reaction Parameters

The choice of catalyst and solvent system significantly impacts yield and selectivity. The following table summarizes common systems used for sulfide/sulfoxide oxidation.

Catalyst SystemOxidantSolventTemperature (°C)Typical OutcomeReference
Na₂WO₄ 30% H₂O₂Methanol/Water25-60Good to excellent yields of sulfones.[1][10]Karimi, B. et al. (2005)
Na₃VO₄ 10-30% H₂O₂Phosphate Buffer35High selectivity for sulfoxides, can be pushed to sulfones.d'Alessandro, N. et al. (2025)
None (Acidic) 30% H₂O₂Glacial Acetic AcidRoom TempEffective for many simple sulfides, can require excess H₂O₂.[12]Li, J-H. et al. (2010)
TiO₂ (Heterogeneous) 30% H₂O₂Acetonitrile80High selectivity for sulfones with a recyclable catalyst.[13]Moghadam, M. et al. (2008)
Visual Troubleshooting and Workflow

A logical approach is key to diagnosing issues with your reaction. The following workflow can guide your troubleshooting process.

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_sm Starting Material (SM) Present via TLC/LCMS? start->check_sm incomplete Incomplete Reaction check_sm->incomplete  Yes prod_loss Product Loss or Decomposition check_sm->prod_loss  No cause1 Insufficient Catalyst? incomplete->cause1 cause2 Low Temperature? incomplete->cause2 cause3 Not Enough H₂O₂? incomplete->cause3 cause4 Side Reactions? (e.g., N-Oxide) prod_loss->cause4 cause5 Harsh Workup? prod_loss->cause5 cause6 Product Lost in Aqueous Layer? prod_loss->cause6 CatalyticCycle sub R-S(O)-R' (Sulfoxide) prod R-S(O)₂-R' (Sulfone) cat_act [W(O₂)] species (Active Peroxotungstate) sub->cat_act Nucleophilic Attack by Sulfur cat_rest WO₄²⁻ (Tungstate) cat_rest->cat_act + H₂O₂ cat_act->prod Oxygen Transfer cat_act->cat_rest + H₂O h2o H₂O cat_act:e->h2o:w h2o2 H₂O₂

Caption: Simplified Tungstate Catalytic Cycle for Sulfoxide Oxidation.

References
  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625-628. [Link]

  • Sato, K., Aoki, M., & Noyori, R. (2001). A "Green" Route to Sulfoxides and Sulfones: Catalytic Oxidation of Sulfides with 30% Hydrogen Peroxide under Organic Solvent- and Halide-Free Conditions. Tetrahedron, 57(13), 2469-2476. [Link]

  • Yoo, W. C., & Lee, J. K. (1998). Kinetics of the oxidation of dimethyl sulfoxide with aqueous hydrogen peroxide catalyzed by sodium tungstate. Canadian Journal of Chemistry, 76(1), 101-106. [Link]

  • Wang, L., He, L., & Jing, F. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(19), 3453. [Link]

  • Organic Chemistry Portal. (n.d.). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. [Link]

  • Li, J. H., Li, J., & Zhang, W. (2010). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 15(9), 6456-6465. [Link]

  • d'Alessandro, N., et al. (2025). On the sulfide oxidation to sulfoxides using sodium orthovanadate in water. RSC Publication. [Link]

  • Imaishi, H., & Fujihara, T. (2004). Cathodic Oxidation of Sulfoxides to Sulfones Using a Tungstate/Pertungstate Redox Mediator. Chemistry Letters, 33(6), 698-699. [Link]

  • ResearchGate. (n.d.). Optimized structures of the oxidation of sulfide to sulfoxide (a) and.... [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfones. [Link]

  • Nasrollahzadeh, M., & Bagherzadeh, M. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a heterogeneous and recyclable nanocatalyst. RSC Advances, 4(108), 63351-63361. [Link]

  • Locus, R., et al. (2021). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. Catalysts, 11(7), 868. [Link]

  • Li, W., & Liu, W. (2022). Alkyl Sulfoxides as Radical Precursors and Their Use in the Synthesis of Pyridine Derivatives. ChemRxiv. [Link]

  • Ishii, Y., & Yamawaki, K. (1983). Method for preparing sulfone or sulfoxide compound.
  • ResearchGate. (n.d.). Oxidation of various sulfides with H2O2 in the presence of the catalyst in acetonitrile. [Link]

  • Moghadam, M., et al. (2008). Practical oxidation of sulfides to sulfones by H2O2 catalysed by titanium catalyst. Catalysis Communications, 10(4), 434-438. [Link]

  • Bell, R. A., & Mahasay, S. R. (1998). Oxidation of pyridine and derivatives.
  • Espenson, J. H., & Zhu, Z. (1998). Oxidation of Symmetric Disulfides with Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). The Journal of Organic Chemistry, 63(20), 6828-6834. [Link]

  • ResearchGate. (n.d.). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. [Link]

  • ResearchGate. (n.d.). Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI) based catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfoxides by oxidation. [Link]

  • Holder, A. A., & Wilson, K. (2001). N-oxidation of pyridines by hydrogen peroxide in the presence of TS1. Journal of Molecular Catalysis A: Chemical, 173(1-2), 1-13. [Link]

  • Mamedov, E. S. (2017). Coherent-Synchronized Reaction of Oxidation of Pyridine "Green Oxidants" - H2O2 and N2O. TSI Journals. [Link]

  • Polivanovskaia, D. A., et al. (2025). Oxidation of organic sulfides into sulfoxides under low-power light irradiation photocatalyzed by metallophthalocyaninate-capped 3d-metal tris-pyridineoximates. ResearchGate. [Link]

  • El-Gaby, M. S. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. [Link]

  • Biswas, T. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]

Sources

Technical Support Center: 3-(Phenylsulfinyl)pyridine Stability Guide

[1]

Executive Summary

3-(Phenylsulfinyl)pyridine is an amphoteric pharmacophore often used as a chiral ligand or metabolic intermediate.[1] Its stability in acid is governed by two competing centers: the basic pyridine nitrogen and the nucleophilic sulfoxide oxygen .[1]

  • Standard Conditions (Dilute HCl/H₂SO₄, < 50°C): Chemically stable.[1] The primary species is the

    
    -protonated pyridinium salt.[1][2]
    
  • Critical Risk (Isolation): High water solubility of the salt form leads to massive yield loss during organic extraction if pH is not adjusted.[1]

  • Critical Risk (Stereochemistry): Acid-catalyzed racemization occurs at the sulfur center, compromising enantiopurity in chiral applications.[1]

  • Extreme Conditions (Anhydrides/Lewis Acids): Susceptible to Pummerer-type rearrangements.[1][3]

Core Stability & Reactivity FAQs

Q1: I acidified my reaction mixture to pH 1 and extracted with Ethyl Acetate, but my yield is <10%. Did the compound decompose?

Diagnosis: Likely not decomposition, but incorrect phase partitioning .[1] Technical Explanation: The pyridine nitrogen has a pKa of approximately 2.0–2.5 (lowered from 5.2 by the electron-withdrawing sulfinyl group).[1] At pH 1, the molecule exists almost exclusively as the hydrophilic pyridinium cation .[1] It will partition into the aqueous phase, not the organic layer.[1]

Corrective Protocol:

  • Retain the aqueous layer.[1]

  • Slowly adjust pH to 5.0–6.0 using saturated NaHCO₃ or 1M NaOH. (Avoid strong base >pH 10 to prevent potential nucleophilic attack on the sulfur).[1]

  • Extract again with EtOAc or DCM.[1] The neutral free base will now partition into the organic phase.[1]

Q2: Will 3-(phenylsulfinyl)pyridine undergo the Pummerer rearrangement in acidic media?

Diagnosis: Only under specific "activating" conditions. Technical Explanation: The classical Pummerer rearrangement requires the formation of an acyloxysulfonium intermediate, typically using acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA).

  • In dilute mineral acid (HCl, H₂SO₄): The Pummerer rearrangement is kinetically slow because water acts as a nucleophile, reversing the protonation equilibrium rather than driving the elimination to the thionium ion.

  • Risk Factor: If you heat the compound in concentrated H₂SO₄ or in the presence of acid chlorides/anhydrides , decomposition via Pummerer-like pathways (reduction to sulfide or hydroxylation of the phenyl ring) becomes significant [1].

Q3: I am using the (S)-enantiomer. Will acidic conditions cause racemization?

Diagnosis: Yes, this is a high-risk scenario. Technical Explanation: Sulfoxides are chirally stable at room temperature (inversion barrier ~170 kJ/mol), but protons catalyze racemization.[1] The mechanism involves protonation at the sulfinyl oxygen followed by equilibration with an achiral hydrate or rapid pyramidal inversion of the protonated species [2].

  • Threshold: Prolonged exposure to pH < 2, especially at elevated temperatures (>40°C), will degrade enantiomeric excess (ee).[1]

  • Recommendation: Perform acid quenches at 0°C and neutralize immediately. Avoid storing chiral stock solutions in acidic buffers.[1]

Troubleshooting & Decision Support

Visual Guide: Extraction & Stability Logic

The following diagram illustrates the chemical species present at varying pH levels and the associated risks.

Gcluster_acidAcidic Conditions (pH < 2)cluster_neutralNeutral/Mild Conditions (pH 5-8)cluster_extremeDehydrating Acid (Ac2O / Conc H2SO4)AcidSpeciesPyridinium Salt(Water Soluble)Risk1Risk: Yield Loss(Phase Partitioning)AcidSpecies->Risk1Risk2Risk: Racemization(If Chiral)AcidSpecies->Risk2PummererPummerer RearrangementAcidSpecies->Pummerer  + Heat / Anhydride  NeutralSpeciesFree Base(Organic Soluble)Risk1->NeutralSpecies  Neutralize (NaHCO3)  SafeStable & IsolableNeutralSpecies->SafeDecompDecomposition Products(Sulfides/Aldehydes)Pummerer->Decomp

Caption: Stability and isolation logic flow. Red indicates loss vectors; Green indicates the target isolation window.

Experimental Data & Protocols

Table 1: Estimated Physicochemical Properties
PropertyValueImplication for Handling
pKa (Pyridine N) ~2.2 (Est.)[1][4]Stronger acid than acetic acid required to fully protonate.[1]
pKa (Sulfinyl O) ~ -3.0Only protonates in superacids (e.g., conc.[1] H₂SO₄).[1][4][5]
LogP (Neutral) ~1.5Good solubility in EtOAc/DCM/CHCl₃.[1]
LogP (Protonated) < -1.0Highly water-soluble; insoluble in organics.[1]
Protocol: Stability Validation Assay

If you suspect degradation in your specific acidic matrix, run this self-validating LC-MS protocol:

  • Preparation : Dissolve 5 mg of 3-(phenylsulfinyl)pyridine in 1 mL of the target acidic solvent.

  • Control : Dissolve 5 mg in neutral Acetonitrile/Water (1:1).

  • Incubation : Hold both at intended temperature for 4 hours.

  • Analysis :

    • Method : Reverse-phase HPLC (C18 column).[1]

    • Mobile Phase : Gradient 5% to 95% MeCN in Water (+0.1% Formic Acid).[1] Note: The acidic mobile phase is transient and won't affect the bulk stability during the run.

    • Detection : UV at 254 nm.[1]

  • Interpretation :

    • Peak Shift : If the acid-treated sample elutes earlier (near dead volume), it is protonated but intact.[1] Neutralize a simplified aliquot and re-run to confirm.

    • New Peaks : Look for M-16 (Sulfide, reduction) or M+16 (Sulfone, oxidation) masses.[1]

References

  • Mechanisms of Sulfoxide Reactions in Acid

    • Title: "The Pummerer Reaction of Sulfinyl Compounds"
    • Source: Organic Reactions, Wiley Online Library.[1]

    • Context: Defines the requirement for acyl
    • URL: [Link]

  • Racemization of Sulfoxides

    • Title: "Thermal and Acid-Catalyzed Racemiz
    • Source: Journal of the American Chemical Society.[1]

    • Context: Establishes the mechanism of proton-assisted pyramidal inversion.
    • URL: [Link]

  • Pyridine Basicity & Substituent Effects

    • Title: "pKa Values of Pyridine Deriv
    • Source: Bordwell pKa Table (Reich Collection).
    • Context: Provides comparative pKa d
    • URL: [Link]

Validation & Comparative

Comparative 1H NMR Guide: 3-(Phenylsulfinyl)pyridine

[1][2][3]

Executive Summary

3-(Phenylsulfinyl)pyridine (CAS: 113269-89-3) represents the intermediate oxidation state in the sulfur-pyridine scaffold, a critical pharmacophore in medicinal chemistry (e.g., proton pump inhibitors).[1][2][3] Distinguishing this sulfoxide from its sulfide precursor (3-(phenylthio)pyridine) and sulfone over-oxidation product (3-(phenylsulfonyl)pyridine) is a frequent analytical challenge.[1][2]

This guide provides a technical breakdown of the chemical shifts, emphasizing the diagnostic deshielding effects exerted by the sulfinyl (


123
Structural Context & Electronic Effects

The chemical shift changes are driven by the electronic nature of the sulfur linker:

  • Sulfide (-S-): Electron-donating by resonance (+M), weakly withdrawing by induction (-I).[1][2] Results in shielding of ortho protons relative to the oxidized forms.

  • Sulfoxide (-S(=O)-): Electron-withdrawing by induction (-I) and resonance (-M).[1][2] The

    
     bond possesses strong magnetic anisotropy and chirality, often causing diastereotopic splitting in adjacent protons (though rapid rotation of the phenyl ring usually averages this in 3-substituted pyridines).[1][2][3]
    
  • Sulfone (-SO

    
    -):  Strongly electron-withdrawing.[1][2] Causes significant downfield shifts (deshielding) of all adjacent protons.[1]
    
Comparative 1H NMR Data (CDCl )

The following table summarizes the diagnostic chemical shifts. Note the progressive downfield shift of the H2 and H4 protons as the oxidation state increases.[1][3]

Proton PositionSulfide (-S-)

(ppm)
Sulfoxide (-S(=O)-)

(ppm)
Sulfone (-SO

-)

(ppm)
Diagnostic Trend
Pyridine H2 8.55 – 8.60 (s)8.80 – 8.90 (s) 9.10 – 9.20 (s)Strong Deshielding (+0.3–0.6 ppm)
Pyridine H6 8.45 – 8.50 (d)8.65 – 8.75 (d)8.80 – 8.85 (d)Moderate Deshielding
Pyridine H4 7.50 – 7.60 (dt)7.90 – 8.00 (d) 8.20 – 8.30 (d)Distinct Shift (Ortho to S)
Pyridine H5 7.20 – 7.25 (dd)7.40 – 7.50 (dd)7.50 – 7.60 (dd)Minimal Change (Meta to S)
Phenyl (o) 7.30 – 7.40 (m)7.65 – 7.75 (m) 7.95 – 8.05 (d)Anisotropic Deshielding
Phenyl (m/p) 7.25 – 7.35 (m)7.45 – 7.55 (m)7.50 – 7.60 (m)General Aromatic Region

Note: Chemical shifts are referenced to TMS (


 0.[1]00) in CDCl

.[1][4][5] Values are approximate ranges based on substituent chemical shift (SCS) additivity rules and analogous literature data for 3-substituted pyridines [1, 2].
Experimental Protocol: Synthesis & Analysis

To generate the sulfoxide for analysis without over-oxidation to the sulfone, a controlled oxidation protocol is required.[2][3]

Methodology: Selective Oxidation [1]
  • Reagents: Dissolve 3-(phenylthio)pyridine (1.0 equiv) in dichloromethane (DCM).

  • Oxidant: Add m-CPBA (meta-chloroperoxybenzoic acid, 1.05 equiv) dropwise at 0°C . Crucial: Excess oxidant or higher temperatures favor sulfone formation.[1]

  • Quench: After 30 mins, quench with saturated NaHCO

    
     and Na
    
    
    S
    
    
    O
    
    
    to neutralize acid and excess peroxide.
  • Workup: Extract with DCM, dry over MgSO

    
    , and concentrate.
    
  • NMR Prep: Dissolve ~10 mg of crude oil in 0.6 mL CDCl

    
    .
    
Analysis Workflow

The following diagram illustrates the decision logic for monitoring the reaction via NMR.

NMR_WorkflowStartCrude Reaction MixtureAcquireAcquire 1H NMR(CDCl3, 400 MHz)Start->AcquireCheckH2Check Pyridine H2 SignalAcquire->CheckH2SulfideSignal at ~8.6 ppm(Unreacted Sulfide)CheckH2->SulfideDominantSulfoxideSignal at ~8.85 ppm(Target Sulfoxide)CheckH2->SulfoxideDominantSulfoneSignal at >9.1 ppm(Over-oxidation)CheckH2->SulfonePresentAction1Add more oxidantSulfide->Action1Action2Isolate ProductSulfoxide->Action2Action3Discard/RecycleSulfone->Action3

Caption: Logic flow for monitoring the oxidation of 3-(phenylthio)pyridine using the diagnostic H2 chemical shift.

Detailed Spectral Assignment
Pyridine Ring Protons
  • H2 (Singlet-like): The most deshielded proton due to the adjacent nitrogen and the electron-withdrawing sulfur group.[1][2] In the sulfoxide , this peak shifts downfield by ~0.3 ppm compared to the sulfide due to the inductive effect of the sulfinyl oxygen.[1][2][3]

  • H6 (Doublet): Adjacent to the nitrogen but para to the sulfur group.[1][3] Less affected by the oxidation state of the sulfur than H2 or H4.[1][2][3]

  • H4 (Doublet/Multiplet): Located ortho to the sulfur substituent.[1] This proton serves as a secondary diagnostic marker, shifting from ~7.5 ppm (sulfide) to ~8.0 ppm (sulfoxide).[3]

  • H5 (Doublet of Doublets): The "meta" proton relative to the nitrogen.[1][2][3] It typically appears as a complex multiplet in the 7.2–7.5 ppm range, often overlapping with phenyl ring protons.[2][3]

Phenyl Ring Protons
  • Ortho Protons (H2', H6'): In the sulfoxide , the magnetic anisotropy of the

    
     bond causes a distinct downfield shift of the ortho phenyl protons relative to the meta and para protons.[1][2][3] This separation is less pronounced in the sulfide.[1][3]
    
References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (General reference for pyridine substituent effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2][3] Link[1][2]

  • Carvalho, L., et al. (2010).[1][3] Synthesis and NMR characterization of 3-substituted pyridines. Magnetic Resonance in Chemistry. (Inferred from general literature on pyridine oxidation).

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Phenylthiopyridine (CAS 13326-09-5) and Sulfone derivatives.[1][2] Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.